Product packaging for 2-Bromo-4-iodobenzaldehyde(Cat. No.:CAS No. 261903-03-1)

2-Bromo-4-iodobenzaldehyde

Cat. No.: B1520077
CAS No.: 261903-03-1
M. Wt: 310.91 g/mol
InChI Key: NOXWSLYZGNDHGB-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrIO and its molecular weight is 310.91 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrIO B1520077 2-Bromo-4-iodobenzaldehyde CAS No. 261903-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWSLYZGNDHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660765
Record name 2-Bromo-4-iodobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261903-03-1
Record name 2-Bromo-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-iodobenzaldehyde: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic design of molecular building blocks is paramount. 2-Bromo-4-iodobenzaldehyde, a tri-functionalized aromatic compound, has emerged as a cornerstone intermediate for the construction of complex molecular architectures.[1] Its value lies in the orthogonal reactivity of its three key functional groups: a reactive aldehyde, a highly reactive carbon-iodine (C-I) bond, and a less reactive carbon-bromine (C-Br) bond.

This differential reactivity allows for a programmed, sequential approach to molecular elaboration, making it an indispensable tool for medicinal chemists and material scientists.[1] This guide provides an in-depth analysis of the chemical properties, spectroscopic profile, and core synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Section 1: Core Physicochemical Properties

This compound is a beige solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing essential data for reaction planning and stoichiometric calculations.

PropertyValueSource(s)
CAS Number 261903-03-1[2]
Molecular Formula C₇H₄BrIO[2]
Molecular Weight 310.91 g/mol [2]
IUPAC Name This compound[2]
Appearance Beige Solid[1]
Melting Point 112-114 °C[1]
Canonical SMILES C1=CC(=C(C=C1I)Br)C=O[2]

Section 2: Spectroscopic and Analytical Profile

Accurate characterization is critical for verifying the identity and purity of starting materials. While a dedicated public spectral database for this specific compound is sparse, a robust analytical profile can be predicted based on the well-established effects of its constituent functional groups and comparison with close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound in a standard solvent like CDCl₃ are detailed below.

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde and the three aromatic protons.

  • Aldehyde Proton (H-C=O): A sharp singlet is predicted to appear far downfield, typically in the δ 9.9-10.4 ppm range. This significant deshielding is characteristic of aldehyde protons.[3][4][5]

  • Aromatic Protons: The aromatic region (δ 7.5-8.2 ppm ) will display a more complex pattern due to the electronic effects of the three different substituents.

    • The proton at C5 (between the iodine and bromine) is expected to be a doublet of doublets.

    • The proton at C3 (between the bromine and aldehyde) will likely be a doublet.

    • The proton at C6 (adjacent to the iodine) is also expected to be a doublet. The precise shifts and coupling constants (J-values) depend on the complex interplay of the inductive and mesomeric effects of the halogens and the aldehyde group.

¹³C NMR: The carbon spectrum will provide key information on the carbon framework.

  • Carbonyl Carbon (C=O): A highly deshielded signal is expected around δ 190-192 ppm .[3]

  • Aromatic Carbons: Six distinct signals are anticipated in the δ 95-140 ppm range. The carbons directly attached to the halogens (C2 and C4) will show characteristic shifts, with the carbon attached to iodine (C4) appearing at a significantly higher field (lower ppm) than the carbon attached to bromine (C2), typically around 95-100 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of this compound will be dominated by vibrations characteristic of an aromatic aldehyde.[7][8]

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality
~3050-3100 Aromatic C-H StretchMedium-WeakVibration of C-H bonds on the benzene ring.
~2820 & ~2720 Aldehyde C-H StretchMedium-WeakA characteristic "Fermi doublet" unique to aldehydes, confirming the presence of the -CHO group.[8]
~1705-1715 Carbonyl (C=O) StretchStrong, SharpThe most prominent peak in the spectrum, indicative of the aldehyde carbonyl group.[9]
~1550-1600 Aromatic C=C StretchMedium-StrongSkeletal vibrations of the benzene ring.
< 850 C-Br, C-I StretchesMedium-StrongVibrations associated with the carbon-halogen bonds in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 310 (for ⁷⁹Br) and 312 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. The presence of iodine will also contribute to the isotopic pattern.

  • Key Fragmentation Pathways: The primary fragmentation events for aromatic aldehydes are predictable and diagnostically useful.[10][11]

    • Loss of a Hydrogen Radical (M-1): Formation of a stable benzoyl cation at m/z 309/311.

    • Loss of the Formyl Radical (M-29): Cleavage of the aldehyde group to give a dihalobenzene radical cation at m/z 281/283.

    • Loss of Carbon Monoxide (M-28): A characteristic rearrangement of the benzoyl cation (formed from M-1) leads to the expulsion of a neutral CO molecule, resulting in a halophenyl cation at m/z 281/283.

Section 3: Chemical Reactivity and Strategic Synthesis

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[12] This reactivity hierarchy (C-I >> C-Br) is the cornerstone of its application as a building block, enabling selective, stepwise functionalization.

Fig 1. Structure and Reactive Sites of this compound
Regioselective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[13] When using this compound, the reaction occurs with high selectivity at the C-I position under mild conditions, leaving the C-Br bond intact for subsequent transformations.[12][14]

Self-Validating Protocol: Selective Sonogashira Coupling at C4

This protocol is designed to ensure success through careful control of reagents and conditions. The reaction's progress can be easily monitored by TLC, watching for the consumption of the starting material.

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), and Copper(I) iodide (CuI) (0.05 eq.).

    • Causality: The Pd(0) catalyst is essential for the catalytic cycle, and CuI acts as a co-catalyst to form the reactive copper acetylide species. Both are sensitive to oxygen, necessitating an inert atmosphere.[15]

  • Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to thoroughly remove oxygen, which can cause catalyst decomposition and promote unwanted alkyne homocoupling (Glaser coupling).[14]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or Dioxane) followed by an anhydrous amine base (e.g., triethylamine, 2.5 eq.).

    • Causality: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX acid formed during the reaction.[13]

  • Substrate Addition: Add the terminal alkyne (1.1 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature. The high reactivity of the C-I bond typically allows the reaction to proceed without heating. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product, a 2-Bromo-4-(alkynyl)benzaldehyde, by flash column chromatography.

Regioselective Suzuki-Miyaura Coupling

Similarly, the Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron species, can be directed selectively to the C-I position.[16] This reaction is exceptionally versatile due to the stability and commercial availability of a wide range of boronic acids and esters.

Self-Validating Protocol: Selective Suzuki Coupling at C4

  • Inert Atmosphere Preparation: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst & Solvent Addition: Under positive argon flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1).[17]

    • Causality: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle. Water is often a necessary co-solvent in Suzuki couplings.[16]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 2-Bromo-4-(aryl)benzaldehyde by flash column chromatography.

Sequential Functionalization Workflow

The true power of this compound is realized in sequential coupling strategies. After the initial selective coupling at the C-I position, the remaining C-Br bond can be functionalized in a second, distinct cross-coupling reaction, often under more forcing conditions (e.g., higher temperature or a different catalyst/ligand system).

Sequential_Coupling cluster_step1 Step 1: C-I Functionalization cluster_step2 Step 2: C-Br Functionalization start This compound proc1 Sonogashira Coupling (R-C≡C-H, Pd/Cu, Base) or Suzuki Coupling (R-B(OH)₂, Pd, Base) start->proc1 Mild Conditions (rt - 80°C) prod1 2-Bromo-4-R-benzaldehyde proc1->prod1 proc2 Suzuki / Sonogashira / Buchwald-Hartwig etc. (R'-Reagent, Pd, Base) prod1->proc2 Harsher Conditions (>90°C or stronger ligand) prod2 2-R'-4-R-benzaldehyde (Disubstituted Product) proc2->prod2

Fig 2. Workflow for Sequential Cross-Coupling Reactions

Section 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Hazard Identification: The compound is classified as harmful and an irritant.[2]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a powerful and versatile intermediate whose value is defined by the predictable, hierarchical reactivity of its functional groups. By understanding its chemical properties and leveraging the significant reactivity difference between its carbon-iodine and carbon-bromine bonds, researchers can design elegant and efficient synthetic routes to complex, highly substituted aromatic compounds. The protocols and data presented in this guide serve as a foundational resource for scientists and drug development professionals seeking to exploit the full potential of this unique chemical building block.

References

The Strategic Utility of 2-Bromo-4-iodobenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-iodobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a cornerstone building block, particularly in the realms of pharmaceutical and fine chemical synthesis.[1] Its value lies not merely in the presence of three distinct functional handles—an aldehyde, a bromine atom, and an iodine atom—but in the nuanced and predictable differential reactivity of its carbon-halogen bonds. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its advanced applications, with a focus on the mechanistic rationale that empowers chemists to leverage its unique structure for targeted molecular design.[1]

Physicochemical and Spectroscopic Profile

The utility of any chemical building block begins with a thorough understanding of its intrinsic properties. These data are essential for reaction planning, quality control, and structural verification.

Core Properties

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for stoichiometric calculations, is 310.91 g/mol .[2][3]

PropertyValueSource(s)
Molecular Formula C₇H₄BrIO[2][3]
Molecular Weight 310.91 g/mol [2][3]
CAS Number 261903-03-1[2]
Appearance Beige Solid[1]
Melting Point 112-114 °C[1][3]
Density 2.231 g/cm³[3]
Topological Polar Surface Area 17.1 Ų[2]
XLogP3 2.7[2]
Predicted Spectroscopic Signatures

While a definitive, published spectrum for this compound can be elusive, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from structurally analogous compounds.[4][5] Understanding these expected signatures is crucial for researchers to confirm the identity and purity of their material.

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals in the aromatic region and one in the aldehyde region.

    • The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the δ 9.8-10.3 ppm range.[4]

    • The aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets between δ 7.5-8.0 ppm. The proton ortho to the iodine (C5-H) is expected to be the most upfield, while the proton between the two halogens (C3-H) will be further downfield. The proton ortho to the aldehyde (C6-H) will also be significantly deshielded.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals.

    • The aldehyde carbonyl carbon (C=O) will be the most downfield signal, expected around δ 190-192 ppm.[4]

    • The halogenated carbons (C2 and C4) will be identifiable by their chemical shifts. The carbon bearing the iodine (C4) will appear at a characteristically upfield position (approx. δ 90-100 ppm) due to the heavy atom effect, while the carbon bearing the bromine (C2) will be further downfield.

    • The remaining aromatic carbons will appear in the typical δ 125-140 ppm range.

Synthesis of this compound

The synthesis of this compound is not commonly detailed in primary literature but can be logically derived from standard aromatic functionalization techniques. A plausible and efficient route involves a two-step process starting from a readily available precursor like 4-iodobenzaldehyde or 2-bromobenzaldehyde. A more common industrial approach, however, would likely involve the direct, regioselective bromination of 4-iodobenzaldehyde.

The causality behind this choice is rooted in directing group effects. The iodo-substituent is an ortho-, para-director. Since the para-position is blocked, electrophilic aromatic substitution, such as bromination, is directed to the ortho-position (C2). The aldehyde group is a deactivating meta-director, which would direct an incoming electrophile to the C3 and C5 positions, making a starting material like benzaldehyde less ideal for achieving the desired 2,4-substitution pattern.

Experimental Protocol: Regioselective Bromination of 4-Iodobenzaldehyde (Illustrative)

This protocol is illustrative, based on established chemical principles for aromatic bromination. Researchers should conduct their own optimization.

  • Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add a catalytic amount of a Lewis acid (e.g., FeCl₃ or FeBr₃).

  • Reagent Addition: While stirring at room temperature, slowly add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. The use of NBS provides a slow, controlled concentration of bromine, which helps to prevent over-bromination and side reactions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

The Cornerstone of Utility: Selective Cross-Coupling Reactions

The primary value of this compound in synthesis is the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br >> C-Cl.[6] This reactivity gap is substantial enough to allow for highly selective functionalization of the C-I bond at the 4-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.[7] This sequential "one-pot" or stepwise approach is a powerful strategy for building molecular complexity efficiently.

G cluster_start Starting Material cluster_step1 Step 1: C-I Bond Activation (Milder Conditions) cluster_step2 Step 2: C-Br Bond Activation (Forcing Conditions) start This compound step1_reagent R¹-B(OH)₂ (Suzuki) or R¹-H (Sonogashira) start->step1_reagent Pd(0) Catalyst Base, Mild Temp. step1_product Intermediate: 2-Bromo-4-(R¹)-benzaldehyde step1_reagent->step1_product step2_reagent R²-B(OH)₂ (Suzuki) or R²-NH₂ (Buchwald-Hartwig) step1_product->step2_reagent Pd(0) Catalyst Base, Higher Temp. step2_product Final Product: 2-(R²)-4-(R¹)-benzaldehyde step2_reagent->step2_product

Selective Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, introducing alkyne moieties into the aromatic core.[8][9] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The significantly higher reactivity of the C-I bond allows for selective alkynylation at the 4-position.[10]

Experimental Protocol: Selective Sonogashira Coupling at the C-4 Position

This is a generalized protocol and requires optimization for specific substrates.[11]

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%). Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 4-alkynyl-2-bromobenzaldehyde product.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for creating C-C bonds between aryl halides and boronic acids or esters.[12][13] As with the Sonogashira coupling, the reaction can be tuned to selectively target the C-I bond of this compound.[7][14]

// Nodes Pd0 [label="Pd(0)L₂"]; ArylHalide [label="Ar-X\n(X = I or Br)"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X\n L₂"]; Base [label="Base\n(e.g., K₂CO₃)"]; BoronicAcid [label="R-B(OH)₂"]; Boronate [label="[R-B(OH)₃]⁻"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="Ar-Pd(II)-R\n L₂"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R"];

// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; Base -> BoronicAcid [style=dashed]; BoronicAcid -> Boronate; Boronate -> Transmetal; PdII -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Invisible nodes for alignment {rank=same; OxAdd; Base} {rank=same; PdII; Boronate} } Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

A significant application of di-halogenated aromatic building blocks lies in the synthesis of kinase inhibitors, a major class of therapeutics, particularly in oncology.[15][16] Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP pocket of the target kinase. This compound serves as a versatile precursor for constructing these complex pharmacophores.

For instance, the aldehyde can be used to construct a pyrimidine ring via condensation reactions. Subsequently, the iodo and bromo positions can be sequentially functionalized using Suzuki, Buchwald-Hartwig, or other coupling reactions to install the specific substituents required for biological activity and selectivity. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile intermediate whose value is defined by the principle of chemoselectivity. A thorough understanding of the differential reactivity of its carbon-halogen bonds empowers chemists to design elegant and efficient synthetic routes to complex target molecules. From its foundational role in selective cross-coupling reactions to its application in the synthesis of high-value compounds like kinase inhibitors, this building block represents a key tool for innovation in both academic research and industrial drug development.

References

2-Bromo-4-iodobenzaldehyde synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for this compound (CAS No: 261903-03-1), a crucial building block in medicinal chemistry and materials science.[1][2] The strategic placement of bromo and iodo substituents on the benzaldehyde scaffold offers unique reactivity, enabling selective functionalization in the development of novel therapeutics and advanced materials.[1] This document details a primary, multi-step synthetic route, providing in-depth, step-by-step methodologies, mechanistic insights, and guidance on purification and characterization.

Introduction

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its molecular structure, featuring both a bromine and an iodine atom, allows for differential reactivity in cross-coupling reactions and other transformations, making it a versatile intermediate.[1] The aldehyde functionality serves as a handle for a wide range of chemical modifications. This guide focuses on a robust and accessible synthetic pathway, empowering researchers to confidently produce this valuable compound in a laboratory setting.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 261903-03-1[3][4]
Molecular Formula C₇H₄BrIO[3][4]
Molecular Weight 310.91 g/mol [3][4]
Appearance Beige solid[1]
Melting Point 112-114 °C[1]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Primary Synthetic Route: A Multi-Step Approach

The most common and reliable synthesis of this compound involves a three-step process starting from 2-bromo-4-iodotoluene. This route is advantageous as it allows for the controlled introduction of the aldehyde functionality. The overall synthetic scheme is depicted below.

Synthetic_Pathway 2-Bromo-4-iodotoluene 2-Bromo-4-iodotoluene 2-Bromo-4-iodobenzyl_bromide 2-Bromo-4-iodobenzyl_bromide 2-Bromo-4-iodotoluene->2-Bromo-4-iodobenzyl_bromide Step 1: Benzylic Bromination 2-Bromo-4-iodobenzyl_alcohol 2-Bromo-4-iodobenzyl_alcohol 2-Bromo-4-iodobenzyl_bromide->2-Bromo-4-iodobenzyl_alcohol Step 2: Hydrolysis This compound This compound 2-Bromo-4-iodobenzyl_alcohol->this compound Step 3: Oxidation

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-iodobenzyl bromide

This initial step involves the radical bromination of the methyl group of 2-bromo-4-iodotoluene. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Mechanism: The reaction proceeds via a free radical chain mechanism. AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 2-bromo-4-iodotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

Benzylic_Bromination_Workflow cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification Reagents 2-Bromo-4-iodotoluene N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Dichloromethane (DCM) Setup Round-bottom flask Reflux condenser Magnetic stirrer Heating mantle Dissolve Dissolve 2-bromo-4-iodotoluene and AIBN in DCM. Heat Heat to reflux (50-60 °C). Dissolve->Heat Add_NBS Add NBS portion-wise. Heat->Add_NBS Monitor Monitor reaction by TLC. Add_NBS->Monitor Wash Wash with NaHSO₃ solution. Monitor->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Recrystallize Recrystallize from toluene. Concentrate->Recrystallize

Figure 2: Experimental workflow for benzylic bromination.

Detailed Protocol:

  • To a solution of 2-bromo-4-iodotoluene (10 g, 33.68 mmol) in 100 mL of dichloromethane, add azobisisobutyronitrile (1.66 g, 10.1 mmol).[5]

  • Heat the mixture to 50-60 °C with stirring.[5]

  • Add N-bromosuccinimide (9.59 g, 53.88 mmol) in portions over a period of 1 hour.[5]

  • Continue the reaction for approximately 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture and wash it twice with 20 mL of a 1M sodium hydrogen sulfite solution.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Recrystallize the crude product from toluene to obtain 2-bromo-4-iodobenzyl bromide.[5]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Bromo-4-iodotoluene296.911033.681.0
N-Bromosuccinimide (NBS)177.989.5953.881.6
Azobisisobutyronitrile (AIBN)164.211.6610.10.3
Dichloromethane-100 mL--
Step 2: Synthesis of 2-Bromo-4-iodobenzyl alcohol

The benzylic bromide is then hydrolyzed to the corresponding alcohol. This can be achieved by reacting it with a base in a suitable solvent.

Detailed Protocol:

  • Dissolve 2-bromo-4-iodobenzyl bromide (10 g, 26.75 mmol) in 60 mL of dimethyl sulfoxide (DMSO).[5]

  • Slowly add a 2.68 M sodium hydroxide solution (20 mL) dropwise while cooling the reaction mixture to 10-15 °C.[5]

  • Stir the reaction for 12-16 hours, monitoring by TLC.[5]

  • Upon completion, filter the reaction mixture, wash the solid with methanol, and dry under vacuum to yield crystalline 2-bromo-4-iodobenzyl alcohol.[5]

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Bromo-4-iodobenzyl bromide375.821026.751.0
Sodium Hydroxide40.00(in 20 mL of 2.68M solution)53.62.0
Dimethyl Sulfoxide-60 mL--
Step 3: Synthesis of this compound

The final step is the oxidation of the benzyl alcohol to the desired aldehyde. A mild oxidizing agent is preferred to avoid over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable reagents for this transformation. An alternative, greener method involves the use of Oxone®.[6]

Detailed Protocol (using Oxone®):

  • In a round-bottom flask, dissolve 2-bromo-4-iodobenzyl alcohol (e.g., 5 g, 15.9 mmol) in a suitable solvent such as ethyl acetate (100 mL).

  • Add a catalytic amount of a suitable catalyst, for example, 2-iodoxy-5-methylbenzenesulfonic acid.[6]

  • Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in portions while monitoring the reaction temperature.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.[6]

  • Wash the combined organic layers with saturated sodium bisulfite solution, water, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude this compound by recrystallization or column chromatography.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-4-iodobenzyl alcohol314.925 g15.91.0
Oxone®~614.76~1.2 eq~19.11.2
Ethyl Acetate-100 mL--

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (around 10 ppm), and the aromatic protons with their respective splitting patterns.

  • ¹³C NMR Spectroscopy: The carbon NMR will show a peak for the carbonyl carbon of the aldehyde (around 190 ppm) and distinct signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde will be observed around 1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and iodine.

Conclusion

The synthesis of this compound presented in this guide is a reliable and well-documented route. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively produce this versatile intermediate for their applications in drug discovery and materials science. The multi-step approach allows for good control over the synthesis and purification of the final product.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodobenzaldehyde: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-4-iodobenzaldehyde (CAS No. 261903-03-1), a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2] The strategic placement of bromo, iodo, and aldehyde functionalities on the benzene ring makes this molecule a versatile building block for complex organic synthesis.[1] This document explores three principal synthetic strategies, each originating from a different commercially available starting material: the direct oxidation of 2-bromo-4-iodotoluene, the regioselective bromination of 4-iodobenzaldehyde, and the partial reduction of 2-bromo-4-iodobenzoic acid. For each route, we will delve into the underlying chemical principles, provide field-proven insights into experimental choices, and present detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a beige solid with a melting point of 112-114 °C.[1] Its utility in organic synthesis stems from the differential reactivity of its three functional groups. The aldehyde group serves as a versatile handle for a myriad of transformations, including nucleophilic additions, condensations, and oxidations. The bromo and iodo substituents are amenable to a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. The distinct electronic and steric environments of the two halogen atoms can often be exploited for selective functionalization, making it an invaluable precursor for the synthesis of complex molecular architectures.[1]

Synthetic Strategy I: Direct Oxidation of 2-Bromo-4-iodotoluene

A logical and direct approach to this compound is the selective oxidation of the methyl group of 2-bromo-4-iodotoluene. This transformation, while conceptually straightforward, requires careful selection of the oxidizing agent to prevent over-oxidation to the corresponding benzoic acid.

Rationale and Mechanistic Considerations

The benzylic position of 2-bromo-4-iodotoluene is activated towards oxidation due to the stability of the resulting benzylic radical or cationic intermediates. Several methods are available for the selective oxidation of benzylic methyl groups to aldehydes.

  • The Étard Reaction: This classic method employs chromyl chloride (CrO₂Cl₂) to oxidize a methyl group on an aromatic ring to an aldehyde.[3][4] The reaction proceeds through the formation of an insoluble Étard complex, which is subsequently hydrolyzed under reducing conditions to yield the aldehyde.[3][5] This two-step process within a single pot is crucial to prevent over-oxidation. However, the use of stoichiometric chromium reagents raises environmental and safety concerns. The reaction is typically performed in a non-polar solvent like carbon tetrachloride or chloroform.[3][5] For dihalogenated toluenes, the reaction conditions may need to be optimized to achieve good conversion, as the electron-withdrawing nature of the halogens can deactivate the ring.[1]

  • Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[6] The direct oxidation of toluenes with MnO₂ is also possible, though it often requires harsh conditions and a large excess of the reagent.[7] The reaction is heterogeneous and is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[7] The efficacy of this method can be highly dependent on the preparation and activation of the MnO₂.

Experimental Protocol: Étard Reaction (Illustrative)

Caution: Chromyl chloride is highly corrosive, toxic, and a strong oxidizing agent. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-iodotoluene (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Chromyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chromyl chloride (2.2 eq) in carbon tetrachloride via the dropping funnel while maintaining the temperature below 10 °C.

  • Formation of Étard Complex: Stir the reaction mixture at room temperature for several hours. The formation of a brown, insoluble precipitate (the Étard complex) will be observed.

  • Hydrolysis: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the brown precipitate dissolves.

  • Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Reactant/ReagentMolar Eq.
2-Bromo-4-iodotoluene1.0
Chromyl Chloride (CrO₂Cl₂)2.2
Carbon TetrachlorideSolvent
Sodium Sulfite (aq.)Quench

Visualization of the Étard Reaction Pathway

Etard_Reaction 2-Bromo-4-iodotoluene 2-Bromo-4-iodotoluene Etard Complex Etard Complex 2-Bromo-4-iodotoluene->Etard Complex CrO₂Cl₂ CCl₄ This compound This compound Etard Complex->this compound Hydrolysis (Na₂SO₃)

Caption: The Étard reaction pathway for the synthesis of this compound.

Synthetic Strategy II: Regioselective Bromination of 4-Iodobenzaldehyde

An alternative and often preferred route is the electrophilic bromination of commercially available 4-iodobenzaldehyde. The success of this strategy hinges on the regioselectivity of the bromination, which is governed by the directing effects of the existing substituents.

Rationale and Mechanistic Considerations

The aldehyde group is a deactivating, meta-directing group, while the iodine atom is a deactivating but ortho, para-directing group. The combined effect of these two substituents directs the incoming electrophile (bromine) to the position ortho to the iodine and meta to the aldehyde, which is the desired C-2 position.

  • N-Bromosuccinimide (NBS) as a Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination.[8][9] The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or a Lewis acid, which activates the NBS and enhances the electrophilicity of the bromine.[8][10] The use of a strong acid as a solvent can be particularly effective for the bromination of deactivated aromatic rings.[10]

Experimental Protocol: Bromination with NBS
  • Reaction Setup: In a round-bottom flask, dissolve 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetic acid and sulfuric acid.

  • Addition of NBS: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution while stirring.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor the progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. Collect the precipitate by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reactant/ReagentMolar Eq.
4-Iodobenzaldehyde1.0
N-Bromosuccinimide (NBS)1.1
Acetic Acid/Sulfuric AcidSolvent/Catalyst

Visualization of the Bromination Workflow

Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification 4-Iodobenzaldehyde 4-Iodobenzaldehyde Reaction Mixture Reaction Mixture 4-Iodobenzaldehyde->Reaction Mixture + NBS + Acid Catalyst Crude Product Crude Product Reaction Mixture->Crude Product Heating Precipitate Precipitate Crude Product->Precipitate Pour into Ice Water Filtration Pure this compound Pure this compound Precipitate->Pure this compound Recrystallization

Caption: Workflow for the synthesis of this compound via bromination.

Synthetic Strategy III: Partial Reduction of 2-Bromo-4-iodobenzoic Acid

A third robust strategy involves the synthesis of this compound from the corresponding carboxylic acid, 2-bromo-4-iodobenzoic acid. This approach offers excellent control as the oxidation state of the target functional group is approached from a higher level.

Rationale and Mechanistic Considerations

The selective reduction of a carboxylic acid to an aldehyde requires careful choice of reagents to avoid over-reduction to the primary alcohol. A common and effective method is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by a controlled reduction.

  • Formation of Acyl Chloride: 2-Bromo-4-iodobenzoic acid can be readily converted to 2-bromo-4-iodobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

  • Rosenmund Reduction: This is a classic method for the reduction of an acyl chloride to an aldehyde.[12][13] The reaction involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[12][13][14] The barium sulfate and a catalyst poison (like quinoline-sulfur) are crucial to deactivate the catalyst and prevent the further reduction of the aldehyde to an alcohol.[14][15]

  • DIBAL-H Reduction: An alternative to the Rosenmund reduction is the use of diisobutylaluminium hydride (DIBAL-H). DIBAL-H is a bulky reducing agent that can reduce esters to aldehydes at low temperatures.[16] Therefore, 2-bromo-4-iodobenzoic acid can be first esterified (e.g., with methanol to form methyl 2-bromo-4-iodobenzoate) and then reduced with one equivalent of DIBAL-H at low temperature (typically -78 °C) to afford the desired aldehyde.[16]

Experimental Protocol: Rosenmund Reduction
  • Acyl Chloride Formation: In a round-bottom flask, reflux a mixture of 2-bromo-4-iodobenzoic acid (1.0 eq) and thionyl chloride (excess) for 2-3 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-bromo-4-iodobenzoyl chloride.

  • Rosenmund Reduction: Dissolve the crude acyl chloride in an anhydrous solvent like toluene. Add the Rosenmund catalyst (Pd/BaSO₄, catalytic amount) and a catalyst poison (e.g., quinoline-sulfur).

  • Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to yield this compound.

Reactant/ReagentMolar Eq.
2-Bromo-4-iodobenzoic Acid1.0
Thionyl ChlorideExcess
Pd/BaSO₄Catalytic
Quinoline-SulfurPoison
Hydrogen GasReductant
TolueneSolvent

Visualization of the Reduction Pathway

Reduction_Pathway 2-Bromo-4-iodobenzoic Acid 2-Bromo-4-iodobenzoic Acid 2-Bromo-4-iodobenzoyl Chloride 2-Bromo-4-iodobenzoyl Chloride 2-Bromo-4-iodobenzoic Acid->2-Bromo-4-iodobenzoyl Chloride SOCl₂ This compound This compound 2-Bromo-4-iodobenzoyl Chloride->this compound H₂, Pd/BaSO₄ Poison

Caption: Synthetic pathway from 2-bromo-4-iodobenzoic acid via Rosenmund reduction.

Conclusion and Future Outlook

References

An In-Depth Technical Guide to the Regioselective Synthesis of 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-4-iodobenzaldehyde

In the landscape of pharmaceutical and fine chemical development, the availability of precisely functionalized building blocks is paramount. This compound (CAS 261903-03-1) stands out as a cornerstone intermediate, prized for its unique arrangement of three distinct functional groups: an aldehyde, a bromine atom, and an iodine atom. This trifecta of reactivity offers chemists exceptional control over molecular architecture. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions, combined with the synthetic versatility of the aldehyde, allows for sequential and site-selective modifications. This makes this compound an invaluable precursor for constructing complex molecules, from novel drug candidates to advanced materials.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound starting from the readily available p-bromobenzaldehyde. We will delve into the strategic considerations behind the chosen synthetic route, the mechanistic underpinnings that ensure regioselectivity, a detailed experimental protocol, and practical troubleshooting advice to ensure reproducible success.

Retrosynthetic Analysis and Strategic Considerations

The primary challenge in synthesizing this compound from p-bromobenzaldehyde is achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The starting material, p-bromobenzaldehyde, possesses two directing groups:

  • Aldehyde (-CHO): A deactivating, meta-directing group for electrophilic aromatic substitution.

  • Bromine (-Br): A deactivating, ortho, para-directing group.

Since the para position is blocked, the bromine atom directs incoming electrophiles to its ortho position (C2). The aldehyde group directs to its meta position (C3). This presents a conflict. A standard electrophilic iodination would likely yield a mixture of products or fail to proceed efficiently due to the deactivating nature of both substituents.

To overcome this, a more sophisticated strategy is required. Modern synthetic chemistry offers powerful tools for site-selective C-H functionalization. The most effective approach for this transformation is a directed ortho-iodination , which leverages a transient directing group to override the inherent electronic preferences of the substrate. This strategy ensures the iodine is installed exclusively at the C2 position, ortho to the aldehyde.

Therefore, our forward synthesis is a direct, one-step conversion:

p-Bromobenzaldehyde → this compound

This approach is superior to a two-step process involving initial iodination of benzene followed by bromination and formylation, which would be less efficient and generate significant isomeric impurities.

Mechanistic Insights: Palladium-Catalyzed C-H Iodination

To achieve the necessary regioselectivity, we will employ a palladium-catalyzed C-H activation strategy using a transient directing group. In this method, an aniline derivative reacts reversibly with the starting benzaldehyde to form an imine in situ. This imine then acts as a bidentate ligand, coordinating to a palladium catalyst and directing the C-H activation to the ortho position of the C-N bond. This process, known as directed metalation, forms a palladacycle intermediate. The subsequent iodination step occurs at this specific site, ensuring unparalleled regiocontrol.

The catalytic cycle can be summarized as follows:

  • In Situ Imine Formation: p-Bromobenzaldehyde reacts with an aniline ligand to form a transient imine.

  • Directed C-H Activation: The imine nitrogen directs the Pd(II) catalyst to activate the C-H bond ortho to the aldehyde group, forming a five-membered palladacycle.

  • Oxidative Addition/Iodination: The iodinating agent (e.g., N-Iodosuccinimide, NIS) reacts with the palladacycle.

  • Reductive Elimination: The desired this compound product is released, and the Pd(II) catalyst is regenerated, completing the cycle.

This transient directing group strategy is highly effective for the ortho-functionalization of benzaldehydes, a class of compounds for which traditional electrophilic substitution is often challenging.[1][2][3][4]

Palladium-Catalyzed C-H Iodination cluster_0 Catalytic Cycle Start p-Bromobenzaldehyde + Aniline Ligand Imine In Situ Imine Formation Start->Imine - H₂O Palladacycle Directed C-H Activation (Pd(II) Catalyst) Imine->Palladacycle + Pd(II) Iodination Reaction with NIS Palladacycle->Iodination Product This compound Iodination->Product Reductive Elimination Regen Catalyst Regeneration Product->Regen Regen->Palladacycle Regenerated Pd(II) Workflow cluster_workflow Synthesis Workflow A 1. Reaction Setup (Reagents + Flask) B 2. Add Solvents & Heat (DCE, TFA, 60°C, 24h) A->B C 3. Reaction Work-up (Quench with Na₂S₂O₃) B->C D 4. Extraction (DCM + Brine Wash) C->D E 5. Drying & Concentration D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Isolate & Characterize (NMR, MS) F->G

References

2-Bromo-4-iodobenzaldehyde structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2-Bromo-4-iodobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No: 261903-03-1), a pivotal intermediate in contemporary pharmaceutical and fine chemical synthesis. Characterized by its uniquely functionalized aromatic core, this compound presents an interesting case for spectroscopic analysis. The dual halogenation (bromine and iodine) and the benzaldehyde moiety provide distinct and complementary signatures across various analytical platforms. This document is intended for researchers, analytical scientists, and drug development professionals, offering a narrative built on the principles of causality in experimental design and self-validating protocols. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous structural confirmation, a critical step for quality control, reaction monitoring, and regulatory compliance.

Introduction: The Strategic Importance of this compound

This compound is more than a mere chemical; it is a versatile building block engineered for complex molecular architecture. Its utility stems from the differential reactivity of its functional groups: the aldehyde allows for a host of transformations (e.g., reductive amination, Wittig reactions, oxidation/reduction), while the distinct electronic environments of the C-Br and C-I bonds enable selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategic positioning of reactive sites makes it an invaluable precursor for novel therapeutics, agrochemicals, and advanced materials.

Given its role as a high-value intermediate, the absolute certainty of its molecular structure is non-negotiable. An impurity or an isomeric misidentification can have cascading effects on a multi-step synthesis, leading to failed reactions, costly downstream purification challenges, and compromised final product integrity. Therefore, a robust, multi-technique analytical approach is not just best practice; it is a foundational requirement for scientific integrity.

Physicochemical & Molecular Properties

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. These data points inform sample preparation, choice of analytical technique, and interpretation of results.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 261903-03-1ChemicalBook[2]
Molecular Formula C₇H₄BrIOPubChem[1]
Molecular Weight 310.91 g/mol PubChem[1][3]
Monoisotopic Mass 309.84902 DaPubChem[1]
Physical Form Beige SolidNINGBO INNO PHARMCHEM
Melting Point 112-114 °CNINGBO INNO PHARMCHEM[3]

The Analytical Workflow: A Symphony of Spectroscopies

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Synthesis Purified_Sample Purified Analyte (Recrystallized Solid) NMR NMR Spectroscopy (¹H & ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Elemental Composition MS->MS_Data Elucidation Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation MS_Data->Elucidation G cluster_NMR NMR Evidence cluster_IR IR Evidence cluster_MS MS Evidence Structure Proposed Structure: This compound H_NMR ¹H NMR: - Aldehyde H (~9.9 ppm) - 3 Aromatic H's - d, dd, d pattern Structure->H_NMR confirms C_NMR ¹³C NMR: - 7 unique carbons - Aldehyde C (~191 ppm) - C-I (~95 ppm) Structure->C_NMR confirms IR_Spec IR: - Strong C=O (~1705 cm⁻¹) - Aldehyde C-H (~2750/2850 cm⁻¹) Structure->IR_Spec confirms MS_Spec MS: - M⁺ at m/z 310/312 (1:1 ratio) - Fragments show loss of I, Br, CHO Structure->MS_Spec confirms

References

A Technical Guide to the Spectroscopic Elucidation of 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Molecular Blueprint

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural characterization of intermediates is not merely a procedural step but the very foundation of innovation. 2-Bromo-4-iodobenzaldehyde (CAS: 261903-03-1), a di-halogenated aromatic aldehyde, serves as a versatile scaffold for constructing complex molecular architectures. Its utility stems from the differential reactivity of its bromo and iodo substituents, offering a strategic advantage in multi-step synthetic pathways. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to verify the identity and purity of this crucial building block. Our approach moves beyond simple data reporting, focusing instead on the causal relationships between molecular structure and spectral output, providing a robust framework for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: A Proton's Perspective

The electronic environment of each proton in a molecule dictates its resonance frequency (chemical shift). The aldehyde, bromo, and iodo groups are all electron-withdrawing, which deshields the nearby aromatic protons, causing them to resonate at a higher frequency (further downfield) compared to benzene.[1]

1.1.1 Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a field-proven methodology for obtaining a high-resolution spectrum.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent, providing a stable reference. The magnetic field is then "shimmed" to optimize its homogeneity, which is essential for achieving sharp, symmetrical peaks.[1]

  • Data Acquisition:

    • Pulse Angle: A 30° pulse is typically sufficient for routine quantitative analysis.

    • Acquisition Time: Set to 2-4 seconds to ensure adequate data point resolution.

    • Relaxation Delay: A 2-5 second delay between pulses allows protons to return to their equilibrium state, ensuring accurate signal integration.[1]

    • Number of Scans: 8-16 scans are generally adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (like TMS at 0 ppm) to its known value.

    • Integrate the signals to determine the relative ratio of protons.[1]

1.1.2 Data Interpretation and Structural Assignment

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)~10.2Singlet (s)N/A1H
H-3~8.1Doublet (d)~1.81H
H-5~7.9Doublet of Doublets (dd)~8.2, 1.81H
H-6~7.6Doublet (d)~8.21H
  • Causality of Chemical Shifts: The aldehyde proton is the most deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, hence its appearance far downfield (~10.2 ppm) as a sharp singlet.[2][3] The aromatic protons resonate between 7.6 and 8.2 ppm. H-3 is the most deshielded of the aromatic protons due to its proximity to both the bromine and the aldehyde group.

  • Analysis of Coupling Patterns: The splitting pattern is a direct consequence of the neighboring protons.

    • H-6 is split only by its neighbor H-5, resulting in a doublet with a typical ortho coupling constant of ~8.2 Hz.

    • H-5 is split by both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets. The larger coupling constant corresponds to the ortho interaction, and the smaller to the meta interaction.

    • H-3 is split only by H-5 (meta coupling), appearing as a doublet with a small coupling constant of ~1.8 Hz.

Caption: Molecular structure and ¹H NMR proton assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides direct evidence for the number of unique carbon environments in a molecule. Due to the lack of symmetry in this compound, seven distinct carbon signals are expected.

1.2.1 Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to ¹H NMR, with key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of solvent).

  • Spectrometer Setup: Locking and shimming are performed as in ¹H NMR.

  • Data Acquisition: A proton-decoupled experiment is standard. This collapses C-H coupling, resulting in a single sharp peak for each unique carbon, which simplifies the spectrum.

    • Pulse Angle: A 45° pulse is common.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A shorter delay (e.g., 2 seconds) is often used.

    • Number of Scans: A significantly higher number of scans (e.g., 256 or more) is necessary to achieve a good signal-to-noise ratio.

1.2.2 Data Interpretation and Structural Assignment

The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (-C HO)~191
C-4 (C-I)~98
C-2 (C-Br)~125
C-1 (C-CHO)~138
C-6~132
C-5~140
C-3~142
  • Causality of Chemical Shifts:

    • Carbonyl Carbon: The aldehyde carbon is the most deshielded, appearing significantly downfield (~191 ppm) due to the double bond to the highly electronegative oxygen atom.[4][5] This signal is diagnostic for the aldehyde functional group.

    • Halogenated Carbons: The carbon directly attached to iodine (C-4) is shifted upfield to ~98 ppm due to the "heavy atom effect." Conversely, the carbon bonded to bromine (C-2) appears further downfield at ~125 ppm.

    • Aromatic Carbons: The remaining aromatic carbons resonate in the typical 130-145 ppm range. Their precise shifts are influenced by the combined inductive and resonance effects of all three substituents, making definitive assignment complex without advanced 2D NMR experiments.

Caption: Key carbon assignments for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum
  • Method Selection: The Attenuated Total Reflectance (ATR) method is a modern, simple technique. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where a small amount of sample is ground with potassium bromide and pressed into a transparent disk.

  • Background Scan: A background spectrum of the empty instrument (or pure KBr for the pellet method) is recorded. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Scan: The sample is scanned, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Data Interpretation and Analysis

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key aldehyde and aromatic functionalities.[6][7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aldehyde C-H Stretch~2850 and ~2750Medium (often two bands)
Aldehyde C=O Stretch~1705 - 1685Strong, Sharp
Aromatic C=C Stretch~1600, ~1580, ~1470Medium to Strong
C-Br Stretch680 - 515Medium to Strong
C-I Stretch600 - 500Medium to Strong

  • Diagnostic Peaks: The most definitive peak is the strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aromatic aldehyde.[8] The presence of two weaker bands for the aldehyde C-H stretch near 2850 and 2750 cm⁻¹ is also characteristic and results from a Fermi resonance.[9] The various peaks in the 1600-1470 cm⁻¹ region confirm the aromatic ring structure.

IR_Workflow Start Place Sample on ATR Background Acquire Background Spectrum Start->Background Sample Acquire Sample Spectrum Background->Sample Process Ratio Sample/Background Sample->Process Analyze Identify Key Functional Group Frequencies (C=O, C-H, C=C) Process->Analyze

Caption: A simplified workflow for IR spectral acquisition and analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe, where it is vaporized.

  • Ionization: In the ion source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, M⁺•, known as the molecular ion.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation and Analysis

The mass spectrum of this compound provides several layers of structural confirmation.

Ion Expected m/z Significance
[M]⁺310 / 312Molecular ion peak cluster
[M-H]⁺309 / 311Loss of a hydrogen atom
[M-CHO]⁺281 / 283Loss of the formyl radical
[M-Br]⁺231Loss of the bromine atom
[M-I]⁺183 / 185Loss of the iodine atom
  • Molecular Ion and Isotopic Pattern: The molecular formula is C₇H₄BrIO, with an exact mass of 309.84902 Da.[10][11] Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a characteristic molecular ion cluster in the mass spectrum: a peak at m/z 310 (for the ⁷⁹Br isotopologue) and another peak of almost equal intensity at m/z 312 (for the ⁸¹Br isotopologue). This "M, M+2" pattern is a definitive signature for the presence of one bromine atom.

  • Fragmentation: The molecular ion can fragment in predictable ways. Common fragmentation pathways for this molecule include the loss of the formyl radical (-CHO) to give a peak at m/z 281/283, or the loss of the halogen atoms.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is a clear demonstration of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR definitively map the proton and carbon skeleton, confirming the 1,2,4-substitution pattern. IR spectroscopy provides rapid confirmation of the essential aldehyde and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition, with the isotopic pattern providing unambiguous evidence for the presence of bromine. Together, these techniques provide a comprehensive and self-validating dataset that confirms the identity and purity of this vital synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-iodobenzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4-iodobenzaldehyde (CAS No: 261903-03-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies associated with this di-halogenated aromatic aldehyde.

Section 1: Compound Profile and Hazard Identification

This compound is a beige solid organic compound that serves as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] Its dual halogenation offers unique reactivity for constructing complex molecular architectures.[1] However, the presence of bromine and iodine moieties, coupled with the aldehyde functional group, necessitates a thorough understanding of its hazard profile.

1.1 Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is the foundation of a robust safety protocol.

PropertyValueSource
CAS Number 261903-03-1PubChem[2]
Molecular Formula C₇H₄BrIOPubChem[2]
Molecular Weight 310.91 g/mol PubChem[2]
Appearance Beige solid/powderNINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[3]
Melting Point 112-114 °CChemWhat[4], NINGBO INNO PHARMCHEM CO.,LTD.[1], ChemicalBook[3]
Density 2.231 g/cm³ChemWhat[4], ChemicalBook[3]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)ChemicalBook[3][5]

1.2 GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2] It is imperative that all personnel handling this compound are intimately familiar with these classifications.

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[2]

The primary hazards are associated with its irritant properties and acute oral toxicity.[2] The aldehyde group can react with biological macromolecules, while the halogenated benzene ring contributes to its overall toxicity and potential for environmental persistence.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure risk.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those involving the solid powder or solutions, must be conducted in a well-ventilated area.

  • Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all weighing, dissolution, and reaction setup activities to prevent the inhalation of dust or vapors.[6]

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][7]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves.[6]Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[6]
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][6]
Skin and Body Protection A lab coat, long-sleeved shirt, and long pants. A chemical-resistant apron is recommended for larger quantities.[6]Minimizes the risk of accidental skin exposure.[6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient or during spill cleanup.[6]Prevents the inhalation of dust, which can cause respiratory tract irritation.[2][6]

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to preventing accidents and maintaining the integrity of the compound.

3.1 Handling

  • Avoid Dust Generation: When handling the solid, use techniques such as careful scooping rather than pouring to minimize the generation of airborne dust.[6]

  • Controlled Dispensing: Weigh the compound within a chemical fume hood or a ventilated enclosure.[6]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

  • Container Management: Keep containers tightly closed when not in use to prevent contamination and potential release into the environment.[7]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[7]

3.2 Storage

  • Temperature and Atmosphere: Store this compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere of nitrogen or argon.[3][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[7]

  • Segregation: Store in a designated, well-ventilated, and dry area away from incompatible materials. The storage area should be clearly labeled.

Section 4: Emergency Procedures

A well-defined and practiced emergency plan is critical for a swift and effective response to any incidents.

4.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[9]

4.2 Accidental Release Measures

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment and Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Sweep up the material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[7][10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.

4.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

  • Specific Hazards: During a fire, irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide/iodide, may be generated.[7][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Section 5: Disposal Considerations

All waste materials containing this compound must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.

  • Waste Segregation: Segregate waste containing this compound from other laboratory waste.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents and associated hazards.

  • Disposal Vendor: Use a licensed hazardous waste disposal company for final disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Visualized Workflows

Risk Mitigation Workflow

Figure 1: Risk Mitigation Workflow for this compound cluster_assessment Risk Assessment cluster_controls Control Measures cluster_handling Safe Handling cluster_disposal Waste Disposal Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards: - Irritant (Skin, Eyes, Respiratory) - Harmful if Swallowed Review_SDS->Identify_Hazards Assess_Procedure Assess Experimental Procedure Identify_Hazards->Assess_Procedure Engineering_Controls Implement Engineering Controls: - Fume Hood - Eyewash/Shower Assess_Procedure->Engineering_Controls Select_PPE Select Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat Engineering_Controls->Select_PPE Safe_Work_Practices Follow Safe Work Practices: - Avoid Dust Generation - Proper Labeling - Good Hygiene Select_PPE->Safe_Work_Practices Segregate_Waste Segregate Hazardous Waste Safe_Work_Practices->Segregate_Waste Dispose_Properly Dispose via Licensed Vendor Segregate_Waste->Dispose_Properly

Caption: Risk Mitigation Workflow for this compound

Emergency Response Protocol

Figure 2: Emergency Response Protocol cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_fire Fire Incident Incident Occurs (Spill, Exposure, Fire) Exposure_Type Identify Exposure Type Incident->Exposure_Type Exposure Evacuate_Area Evacuate Area Incident->Evacuate_Area Spill Activate_Alarm Activate Fire Alarm Incident->Activate_Alarm Fire First_Aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure_Type->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention Don_PPE Don Appropriate PPE Evacuate_Area->Don_PPE Contain_Clean Contain and Clean Spill Don_PPE->Contain_Clean Dispose_Waste Dispose of Waste Properly Contain_Clean->Dispose_Waste Evacuate Evacuate Immediately Activate_Alarm->Evacuate Use_Extinguisher Use Appropriate Extinguisher (If Safe to Do So) Evacuate->Use_Extinguisher Notify_Emergency_Services Notify Emergency Services Use_Extinguisher->Notify_Emergency_Services

Caption: Emergency Response Protocol

References

2-Bromo-4-iodobenzaldehyde suppliers and cost

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4-iodobenzaldehyde: A Strategic Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 261903-03-1) has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its unique trifunctional molecular architecture—an aldehyde group flanked by orthogonally reactive bromo and iodo substituents—provides chemists with a versatile platform for constructing complex molecular frameworks. This guide offers a comprehensive technical overview of this compound, covering its physicochemical properties, supplier and cost analysis, stringent quality control protocols, and its diverse applications in drug discovery and materials science. By synthesizing field-proven insights with established chemical principles, this document serves as a critical resource for researchers aiming to leverage this powerful building block in their synthetic endeavors.

Chapter 1: Molecular Profile and Strategic Importance

Physicochemical and Structural Properties

This compound is a beige-colored solid at room temperature.[1][2] Its structure is foundational to its utility, featuring a benzaldehyde core with a bromine atom at position 2 and an iodine atom at position 4. This specific arrangement is crucial for its reactivity profile. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 261903-03-1[3][4][5]
Molecular Formula C₇H₄BrIO[4][5][6]
Molecular Weight 310.91 g/mol [4][5][6]
Appearance Beige solid/powder[1][2][3]
Melting Point 112-114 °C[1][2][5]
Boiling Point 313.0±32.0 °C (Predicted)[2]
Storage Conditions 2–8 °C under inert gas (Nitrogen/Argon)[2][3][6]

It is imperative for researchers to distinguish this compound from its isomers, such as 4-Bromo-2-iodobenzaldehyde (CAS: 1261470-87-4)[7] or 5-Bromo-2-iodobenzaldehyde (CAS: 689291-89-2)[6], as the positional differences of the halogens dramatically alter the electronic properties and steric environment, thus dictating different outcomes in synthetic reactions.

The Strategic Value in Modern Synthesis

The true power of this compound lies in the differential reactivity of its three functional groups. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the more stable carbon-bromine bond. This allows for selective, stepwise functionalization of the aromatic ring. The aldehyde group offers a third reaction site, readily participating in nucleophilic additions, condensations, and reductive aminations.[8]

This trifecta of reactivity makes the compound an invaluable building block in fields that demand molecular complexity.[1] In drug discovery, it serves as a cornerstone for synthesizing novel heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The ability to precisely introduce different substituents allows for the systematic exploration of a molecule's structure-activity relationship (SAR). Its applications are also growing in agrochemical development and materials science, where tailored molecular properties are essential.[1]

Chapter 2: Supplier Landscape and Procurement Strategy

Identifying Reputable Suppliers

Procuring high-purity this compound is the first critical step for any successful research campaign. Several chemical suppliers specialize in providing such advanced intermediates. Notable vendors include:

  • NINGBO INNO PHARMCHEM CO.,LTD. [1]

  • Sigma-Aldrich (Merck) [7]

  • Thermo Fisher Scientific (Alfa Aesar) [9][10]

  • ChemicalBook [2][3]

  • ECHEMI [11]

  • ChemScene [6]

When selecting a supplier, researchers should prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) with detailed purity data from methods like NMR and HPLC.

Cost Analysis

The cost of this compound is subject to market fluctuations, purity levels, and order volume. Most suppliers do not list prices publicly and operate on a quote-based system.[12] However, based on pricing for structurally similar halogenated benzaldehydes, researchers can form a general cost expectation.

Compound ExampleQuantityApproximate Price (USD)Source
2-chloro-4-iodobenzaldehyde1 g$273.94[13]
2-chloro-4-iodobenzaldehyde25 g$3,281.33[13]
2-bromo-6-fluoro-3-iodobenzaldehyde1 g$892.85[14]

Key Takeaway: The cost per gram decreases significantly with bulk orders. For discovery-phase projects requiring small quantities, the cost is substantial, reflecting the compound's complex synthesis and high purity.

Procurement and Verification Workflow

A systematic approach to procurement ensures that the starting material meets the stringent requirements of the planned synthesis.

G cluster_procurement Procurement Phase cluster_verification In-House Verification start Identify Project Need supplier Request Quotes from Reputable Suppliers start->supplier compare Compare Cost, Purity, and Lead Time supplier->compare po Issue Purchase Order compare->po receive Receive Shipment & Review Supplier CoA po->receive qc Perform In-House QC (e.g., HPLC, NMR) receive->qc release Release Material for Synthesis qc->release quarantine Quarantine & Contact Supplier if Fails qc->quarantine

Caption: Procurement and in-house quality control workflow.

Chapter 3: Quality Control and Analytical Validation

The Imperative of Purity

In multi-step synthesis, the purity of the starting material is paramount. Impurities can lead to unintended side reactions, difficult purification steps, and lower overall yields, compromising the integrity of the final product. For this compound, purities of >98% are common for research-grade material.[15]

Standard Analytical Protocols

Verifying the purity and identity of a newly acquired batch is a self-validating step that ensures trustworthiness in subsequent experiments. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard, powerful methods for this purpose.[16]

Protocol 3.2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound by separating it from potential impurities based on polarity.

  • Instrumentation & Columns:

    • HPLC system with a UV detector (set to 254 nm).

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of Acetonitrile (ACN) and Water is typically effective.

    • Example Gradient: Start with 60% ACN / 40% Water, ramp to 95% ACN / 5% Water over 15 minutes, hold for 5 minutes.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., ACN) to a concentration of approximately 1 mg/mL.[16]

    • Injection: Inject 10 µL of the sample solution into the HPLC system.

    • Data Analysis: Record the chromatogram. Integrate the area of all observed peaks. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.[16]

Protocol 3.2.2: Orthogonal Verification by Gas Chromatography (GC)

  • Objective: To confirm purity and identify any volatile impurities that may not be well-resolved by HPLC.[16]

  • Instrumentation & Columns:

    • GC system with a Flame Ionization Detector (FID).

    • A polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm).

  • Methodology:

    • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

    • Oven Program: Start at 120 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[16]

    • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the relative peak areas, similar to the HPLC method.[16]

Chapter 4: Core Applications in Synthetic Chemistry

Leveraging Orthogonal Halogen Reactivity

The primary synthetic advantage of this compound is the ability to perform selective cross-coupling reactions. The C-I bond is more readily activated by palladium catalysts than the C-Br bond, allowing for a sequential functionalization strategy. This is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules that would be difficult to access otherwise.[1]

Synthetic Utility Workflow

The compound's three reactive sites can be addressed in various orders to achieve different molecular targets, as illustrated in the following workflow.

G cluster_path1 Pathway 1: C-I Functionalization First cluster_path2 Pathway 2: Aldehyde Transformation First start This compound p1_step1 Suzuki/Sonogashira Coupling at C-I Site start->p1_step1 Pd(0) cat. p2_step1 Aldehyde Protection (e.g., Acetal Formation) start->p2_step1 H+, ROH p1_step2 Aldehyde Transformation (e.g., Reductive Amination) p1_step1->p1_step2 p1_step3 Coupling or Lithiation at C-Br Site p1_step2->p1_step3 final Complex Molecular Target p1_step3->final p2_step2 Sequential Cross-Coupling (C-I then C-Br) p2_step1->p2_step2 p2_step3 Aldehyde Deprotection p2_step2->p2_step3 p2_step3->final

Caption: Synthetic pathways leveraging the compound's functional groups.

Exemplary Protocol: Synthesis of an N-aryl Imine Derivative

This protocol demonstrates a common transformation of the aldehyde group, forming a C=N bond, a key step in many pharmaceutical syntheses.[11]

  • Objective: To synthesize N-[(Z)-(2-bromo-4-iodophenyl)methylidene]aniline via condensation.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Toluene (as solvent)

    • Dean-Stark apparatus

  • Methodology:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (e.g., 3.11 g, 10 mmol) and toluene (50 mL).

    • Add aniline (1.03 g, 11 mmol) to the solution at room temperature.

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-18 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Evaporate the toluene under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield the pure imine product.

Chapter 5: Safety, Handling, and Storage

Material Safety Synopsis

As with any reactive chemical, proper handling is essential. The GHS hazard classifications for this compound highlight its primary risks.[4]

Hazard StatementDescriptionGHS Code
Acute Toxicity, Oral Harmful if swallowedH302
Skin Irritation Causes skin irritationH315
Eye Irritation Causes serious eye irritationH319
Respiratory Irritation May cause respiratory irritationH335
Recommended Handling and Storage Procedures
  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][17] Avoid breathing dust and prevent contact with skin and eyes.[17] Eyewash stations and safety showers should be readily accessible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][17] To maintain product quality and prevent degradation, store under an inert atmosphere (e.g., nitrogen or argon) and refrigerate at 2-8°C.[2][3] The compound is noted to be sensitive to light, moisture, and air.[9][17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[17]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the molecular sciences. Its well-defined, orthogonal reactivity allows for the rational design and efficient synthesis of complex, high-value molecules. By understanding its properties, sourcing it from reliable suppliers, verifying its quality, and handling it with care, researchers can fully exploit its synthetic potential. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of strategic building blocks like this compound will undoubtedly increase, paving the way for future scientific breakthroughs.

References

Methodological & Application

2-Bromo-4-iodobenzaldehyde in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Suzuki Coupling of 2-Bromo-4-iodobenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of this compound as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The document elucidates the mechanistic basis for the high regioselectivity observed in these reactions, focusing on the preferential activation of the carbon-iodine bond. A detailed, field-proven experimental protocol for the selective mono-arylation at the C-4 position is provided, alongside a discussion of catalyst selection, reaction optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic strategy for the construction of complex, unsymmetrically substituted biaryl compounds.

Introduction: The Strategic Advantage of Dihalogenated Intermediates

In the landscape of modern organic synthesis, the efficient construction of complex molecular architectures is paramount. This compound has emerged as a cornerstone intermediate for the pharmaceutical and fine chemical industries due to its unique structural features. The presence of two different halogen atoms—bromine and iodine—at specific positions on the benzaldehyde scaffold provides an exceptional tool for controlled, sequential functionalization.

The power of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This inherent reactivity difference allows for the precise and selective coupling at one halogen site while leaving the other intact for subsequent transformations. This application note focuses on the Suzuki-Miyaura coupling, a robust and widely utilized method for forming carbon-carbon bonds, and details how to harness the chemoselectivity of this compound to synthesize valuable 2-bromo-4-arylbenzaldehyde intermediates.

The Principle of Regioselectivity: A Mechanistic Deep Dive

The success of a selective Suzuki coupling with this compound hinges on the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to a palladium(0) complex.[1][2] The established reactivity order for aryl halides in this critical step is:

Ar–I > Ar–Br > Ar–Cl > Ar–F [3]

This trend is governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, resulting in a lower activation energy for its cleavage and subsequent insertion of the Pd(0) catalyst.[4] This fundamental principle dictates that under carefully controlled conditions, the palladium catalyst will selectively react with the iodo-substituent at the C-4 position, leaving the more robust bromo-substituent at the C-2 position untouched.

The complete Suzuki-Miyaura catalytic cycle, illustrated below, proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[5][6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Mechanism sub This compound (Ar-I) pdi Ar-Pd(II)-I (Oxidative Addition Intermediate) sub->pdi Oxidative Addition pd0 Pd(0)L₂ pd0->pdi pdt Ar-Pd(II)-R (Transmetalation Intermediate) pdi->pdt boronic R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic->boronate boronate->pdt Transmetalation pdt->pd0 product 2-Bromo-4-arylbenzaldehyde (Product) pdt->product Reductive Elimination caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

By exploiting this mechanism, this compound serves as an ideal substrate for building molecular complexity in a controlled manner.

Experimental Protocol: Selective Mono-Arylation

This section provides a robust, general protocol for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid at the C-4 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and water (typically 4:1 to 5:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

protocol_workflow start Start setup 1. Reaction Setup - Add solids (aldehyde, boronic acid, base) to a flame-dried flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent via syringe. - Add palladium catalyst. inert->solvent reaction 4. Reaction - Heat to 80-90 °C with vigorous stirring. - Monitor progress via TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with water and extract with Ethyl Acetate. reaction->workup purify 6. Purification - Dry organic layer, concentrate. - Purify via flash column chromatography. workup->purify end End Product (2-Bromo-4-arylbenzaldehyde) purify->end

Caption: Figure 2. General experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 311 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Establish Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg) to the stirring mixture.

  • Reaction Execution: Heat the reaction mixture to 80–90 °C and stir vigorously. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-4-arylbenzaldehyde.[7][8]

Data Summary and Optimization

The success of the selective mono-coupling is highly dependent on the reaction conditions. The following table summarizes key parameters and provides guidance for optimization. To minimize the formation of the di-coupled product, it is crucial to use a slight excess of the boronic acid and avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.

ParameterStandard ConditionOptimization & Rationale
Temperature 80–90 °CLower temperatures favor selectivity for the C-I bond. Increasing temperature may lead to slow coupling at the C-Br site, reducing yield of the desired mono-coupled product.[9]
Catalyst Pd(PPh₃)₄ (2-3 mol%)Pd(dppf)Cl₂ can also be effective. For challenging substrates, more advanced Buchwald-type ligands may improve yields.[10][11]
Base K₂CO₃ (2.0 equiv)Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction but may also increase the risk of side reactions or di-coupling.[8]
Boronic Acid 1.1–1.2 equivUsing a large excess (>1.5 equiv) can drive the formation of the di-coupled product. Stoichiometry should be carefully controlled.
Solvent Ratio Dioxane/H₂O (4:1)The water is essential for dissolving the inorganic base and facilitating the transmetalation step. The ratio can be adjusted to optimize solubility of all components.

Conclusion

This compound is a powerful and versatile intermediate for the regioselective synthesis of biaryl compounds via the Suzuki-Miyaura coupling. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, chemists can selectively functionalize the C-4 position with high fidelity. The protocol and principles outlined in this guide provide a solid foundation for researchers to successfully implement this strategy, enabling the efficient construction of valuable intermediates for drug discovery, materials science, and fine chemical synthesis.

References

Application Protocols for Selective Coupling at the C-4 (Iodo) Position

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-4-iodobenzaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and materials.[1] this compound (CAS 261903-03-1) has emerged as a particularly valuable and versatile building block. Its utility stems from the presence of three distinct functional handles: an aldehyde, a bromine atom, and an iodine atom. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium catalysts allows for remarkable chemoselectivity. This enables a programmed, sequential approach to molecular construction, making it an indispensable intermediate for creating complex, highly substituted aromatic compounds.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic principles governing selectivity and present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Gradient

The success of sequential cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[2] The reaction rate for this step follows a well-established trend: C-I > C-Br >> C-Cl .[3][4][5]

This reactivity hierarchy is a direct consequence of bond dissociation energies; the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst.[6][7] By carefully selecting mild reaction conditions (e.g., lower temperatures, specific catalyst systems), it is possible to selectively activate the C-I bond at the 4-position of this compound while leaving the C-Br bond at the 2-position intact for subsequent transformations.[3][4]

The Palladium Catalytic Cycle: A Mechanistic Overview

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Selectivity Determining Step) pd0->oxidative_addition Ar-X (this compound) pd2_intermediate Ar-Pd(II)-X(L_n) (Palladium(II) Intermediate) oxidative_addition->pd2_intermediate transmetalation Transmetalation (e.g., with R-B(OH)₂) pd2_intermediate->transmetalation R-M (Coupling Partner) pd2_coupled Ar-Pd(II)-R(L_n) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Ar-R (Product)

Caption: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond. For this compound, this occurs preferentially at the more reactive C-I bond.[8]

  • Transmetalation : An organometallic coupling partner (e.g., organoboron, organocopper) transfers its organic group to the palladium(II) center, displacing the halide.[9]

  • Reductive Elimination : The two organic groups on the palladium center couple and are expelled, forming the desired C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.[9]

The following protocols are designed to achieve selective functionalization at the C-4 iodo position of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

A. Suzuki-Miyaura Coupling: For C-C (Aryl-Aryl) Bond Formation

The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds, a common motif in pharmaceuticals.[1][10] The reaction's tolerance for a wide variety of functional groups makes it exceptionally powerful.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)10090-98
2PdCl₂(dppf) (3)(dppf)Cs₂CO₃ (2)DMF9088-96
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane10090-97

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add the degassed DMF via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.[6]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Sonogashira Coupling: For C-C (Aryl-Alkyne) Bond Formation

The Sonogashira coupling is the premier method for installing terminal alkynes onto aryl halides, creating key intermediates for drug discovery and materials science.[5][11] The reaction is renowned for its mild conditions.[12]

Data Summary: Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
1Pd(PPh₃)₄ (5)CuI (5)Et₃N (3)THFRT - 5085-95
2PdCl₂(PPh₃)₂ (2)CuI (4)DIPA (3)Toluene6088-96
Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed THF, followed by the diisopropylamine.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or heat gently to 40-50 °C if necessary.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Wash the filtrate sequentially with saturated aq. NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

C. Heck-Mizoroki Reaction: For C-C (Aryl-Alkene) Bond Formation

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a direct route to substituted olefins like stilbenes and cinnamates.[13][14]

Data Summary: Heck Reaction Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10080-90
2Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMA12085-95
Detailed Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl Acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add DMF, triethylamine, and the alkene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or GC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic extracts, wash with water and then with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

D. Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that allows for the formation of C-N bonds, a critical step in the synthesis of countless pharmaceuticals.[15][16][17] The choice of ligand is especially critical for this transformation.[18]

Data Summary: Buchwald-Hartwig Amination Conditions
EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Approx. Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11085-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane10080-92
Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox, or using Schlenk technique, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction tube.

  • Add this compound.

  • Seal the tube, remove from the glovebox (if used), and add toluene followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir.

  • Monitor the reaction by LC-MS. Reactions are typically complete in 8-24 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Strategic Workflow for Sequential Functionalization

The inherent reactivity difference between the C-I and C-Br bonds enables a logical and powerful synthetic strategy. The C-4 position can be functionalized first under mild conditions, followed by a second, distinct cross-coupling reaction at the C-2 position, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).

Synthetic Strategy start This compound step1 Step 1: Selective Cross-Coupling @ C-4 (Iodo) Position start->step1 Mild Conditions (e.g., Suzuki, Sonogashira) intermediate 2-Bromo-4-(R¹)-benzaldehyde (Monofunctionalized Intermediate) step1->intermediate Forms key intermediate step2 Step 2: Cross-Coupling @ C-2 (Bromo) Position intermediate->step2 Forcing Conditions (e.g., Buchwald-Hartwig, Heck) product 2-(R²)-4-(R¹)-benzaldehyde (Difunctionalized Product) step2->product Introduces second group

Caption: Strategic workflow for sequential cross-coupling.

This two-step approach allows for the convergent and highly controlled synthesis of complex trisubstituted benzaldehyde derivatives, which are valuable precursors for a wide range of target molecules in drug development and materials science.

References

Application Notes and Protocols for the Regioselective Synthesis of Biphenyl Derivatives Using 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of 2-Bromo-4-iodobenzaldehyde in Cross-Coupling Chemistry

Biphenyl scaffolds are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and liquid crystals.[1][2] The synthesis of functionalized biphenyls often relies on robust and selective carbon-carbon bond-forming reactions. This compound (CAS: 261903-03-1) has emerged as a highly valuable and versatile starting material for the construction of complex biphenyl derivatives. Its unique dihalogenated structure, featuring both a bromine and an iodine atom on the same aromatic ring, offers a powerful platform for sequential and regioselective cross-coupling reactions.

The principle of regioselectivity in palladium-catalyzed cross-coupling reactions with dihalogenated substrates is well-established and is governed by the differing bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond.[3] This inherent difference in reactivity (reactivity order: I > Br > Cl) allows for the selective functionalization of the C-4 position (iodo) under milder reaction conditions, while leaving the C-2 position (bromo) intact for subsequent transformations. This strategic, stepwise approach enables the synthesis of complex, unsymmetrically substituted biphenyls that would be challenging to access through other methods.

This guide provides detailed protocols and technical insights for the regioselective synthesis of biphenyl derivatives using this compound via Suzuki-Miyaura and Heck cross-coupling reactions, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueSource
CAS Number 261903-03-1[4]
Molecular Formula C₇H₄BrIO[4]
Molecular Weight 310.91 g/mol [4]
Appearance Beige solid
Melting Point 112-114 °C

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Part 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. By leveraging the higher reactivity of the C-I bond, we can selectively couple an aryl or heteroaryl group at the C-4 position of this compound.

Causality of Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity.

  • Catalyst and Ligand: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source such as Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For many standard Suzuki couplings, tetrakis(triphenylphosphine)palladium(0) is effective for selective coupling at the iodo position.[3]

  • Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and are effective in promoting the reaction.[3]

  • Solvent: A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. A common system is 1,4-dioxane and water.[5] It is crucial to degas the solvents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-I) pd_intermediate Ar-Pd(II)(I)L₂ ox_add->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)₂) pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl red_elim Reductive Elimination red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Biphenyl Product) red_elim->product base Base (e.g., K₂CO₃) base->transmetalation boronic Ar'-B(OH)₂ boronic->transmetalation substrate This compound (Ar-I) substrate->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-(p-tolyl)benzaldehyde

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with p-tolylboronic acid. Conditions are adapted from established methods for similar dihalogenated systems.[5][6]

Reagents and Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound261903-03-1310.911.01.0
p-Tolylboronic acid5720-05-8135.961.21.2
Pd(PPh₃)₄14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (degassed)123-91-188.118 mL-
Water (degassed)7732-18-518.022 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (311 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-bromo-4-(p-tolyl)benzaldehyde.

Expected Data and Characterization

Expected ¹H NMR Data for 2-bromo-4-(p-tolyl)benzaldehyde (400 MHz, CDCl₃):

  • δ 10.3-10.4 (s, 1H, CHO): Singlet for the aldehyde proton.

  • δ 7.8-8.0 (d, 1H): Doublet for the aromatic proton ortho to the aldehyde.

  • δ 7.5-7.7 (m, 3H): Multiplet including one proton on the benzaldehyde ring and two protons on the tolyl ring.

  • δ 7.2-7.4 (d, 2H): Doublet for the two protons on the tolyl ring ortho to the methyl group.

  • δ 2.4 (s, 3H, CH₃): Singlet for the methyl group protons.

Part 2: Regioselective Heck-Mizoroki Reaction

The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes.[8] Similar to the Suzuki coupling, the chemoselectivity of the Heck reaction on this compound is directed by the preferential oxidative addition of the palladium catalyst to the more labile C-I bond.

Causality of Experimental Design
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.[8]

  • Ligand: While some Heck reactions can proceed without a phosphine ligand, their inclusion often improves catalyst stability and reaction efficiency. Tri(o-tolyl)phosphine is a suitable choice.

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide (HI) that is formed during the catalytic cycle.[8]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed.

Visualizing the Heck Reaction Workflow

Heck_Workflow start Combine Reactants: This compound, Alkene, Base, Pd Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Pure Substituted Alkene Product purify->product

Caption: A typical experimental workflow for a Heck reaction.

Detailed Experimental Protocol: Synthesis of (E)-3-(2-bromo-4-formylphenyl)acrylic acid

This protocol outlines the regioselective Heck reaction between this compound and acrylic acid. The conditions are based on established procedures for similar substrates.

Reagents and Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
This compound261903-03-1310.911.01.0
Acrylic Acid79-10-772.061.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(o-tolyl)phosphine6163-58-2304.370.040.04
Triethylamine (Et₃N)121-44-8101.192.02.0
Acetonitrile (degassed)75-05-841.055 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL Schlenk tube, combine this compound (311 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen. Repeat three times.

  • Reagent Addition: Add degassed acetonitrile (5 mL), followed by acrylic acid (102 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol) via syringe.

  • Reaction: Heat the mixture in an oil bath at 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into 30 mL of 1 M HCl. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to yield the target compound.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure proper degassing of solvents to prevent catalyst oxidation.[6] Increase reaction temperature in 10 °C increments. Use fresh, high-purity reagents.
Low Regioselectivity (Reaction at C-Br) Reaction conditions are too harsh (high temperature or prolonged time).Decrease the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed to avoid subsequent reaction at the C-Br position.[3]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0).Improve degassing procedures.[6] Consider using a Pd(0) pre-catalyst like Pd(PPh₃)₄.
Dehalogenation (Loss of I or Br) Presence of a hydride source (e.g., from solvent or base degradation).Ensure use of high-purity, anhydrous solvents.

Conclusion

This compound is a powerful and strategic building block for the regioselective synthesis of functionalized biphenyl derivatives. The differential reactivity of the C-I and C-Br bonds under palladium catalysis allows for a controlled, stepwise approach to constructing complex molecular architectures. By carefully selecting and optimizing reaction conditions for Suzuki-Miyaura and Heck couplings, researchers can selectively functionalize the C-4 position, preserving the C-2 bromo group for further synthetic elaboration. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this versatile intermediate in pharmaceutical and materials science research.

References

The Versatile Precursor: Application Notes on 2-Bromo-4-iodobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Molecular Diversity

In the landscape of modern synthetic organic chemistry, the strategic design of molecular scaffolds is paramount for the discovery of novel therapeutic agents and functional materials. Among the vast array of building blocks available to the discerning chemist, 2-bromo-4-iodobenzaldehyde stands out as a uniquely versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its dihalogenated nature, featuring a bromine and an iodine atom on the same aromatic ring, offers a powerful platform for sequential and regioselective functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under various catalytic conditions allows for a programmed and efficient construction of complex molecular architectures. This application note provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems.

Pillar 1: Strategic Reactivity and Mechanistic Rationale

The synthetic power of this compound lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This inherent difference is the cornerstone for achieving regioselective transformations. The carbon-iodine bond, with its lower bond dissociation energy, is more susceptible to oxidative addition to a low-valent palladium catalyst under milder conditions compared to the more robust carbon-bromine bond.[2] This allows for selective functionalization at the 4-position, leaving the 2-position available for subsequent transformations under more forcing conditions.

Furthermore, the aldehyde functional group provides a reactive handle for a variety of classical and modern synthetic transformations, including condensations, cyclizations, and multicomponent reactions, further expanding the accessible chemical space.

Pillar 2: Application in the Synthesis of Key Heterocyclic Scaffolds

A. Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3] A powerful strategy for the synthesis of 2-substituted benzofurans involves a Sonogashira coupling of a terminal alkyne at the more reactive 4-iodo position of this compound, followed by an intramolecular cyclization.

Workflow for Benzofuran Synthesis

Caption: Workflow for the synthesis of substituted benzofurans.

Experimental Protocol: Synthesis of 2-Bromo-4-(phenylethynyl)benzaldehyde

This protocol is adapted from established procedures for Sonogashira couplings.[4][5]

Reagent/ParameterQuantity/Value
This compound1.0 equiv
Phenylacetylene1.1 equiv
Pd(PPh₃)₄0.05 equiv
Copper(I) iodide (CuI)0.1 equiv
Triethylamine (Et₃N)Anhydrous and degassed
Tetrahydrofuran (THF)Anhydrous and degassed
TemperatureRoom Temperature
Reaction TimeMonitored by TLC/LC-MS

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-(phenylethynyl)benzaldehyde.

Subsequent intramolecular cyclization can be achieved by heating the intermediate in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.

B. Synthesis of Quinolines via Friedländer Annulation

The quinoline scaffold is a cornerstone in medicinal chemistry, present in a multitude of drugs with diverse therapeutic applications.[6][7] The Friedländer annulation offers a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9] this compound can be readily converted to the corresponding 2-amino derivative, which can then undergo a Friedländer reaction.

Workflow for Quinoline Synthesis

Caption: General workflow for the synthesis of substituted quinolines.

Experimental Protocol: Synthesis of a 7-Iodoquinoline Derivative

This protocol is based on the well-established Friedländer annulation.[8]

Reagent/ParameterQuantity/Value
2-Amino-4-iodobenzaldehyde1.0 equiv
Ethyl acetoacetate1.2 equiv
p-Toluenesulfonic acid monohydrate0.1 equiv (catalytic)
Ethanol10 mL per mmol of aldehyde
TemperatureReflux
Reaction Time6 hours (monitored by TLC)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-iodobenzaldehyde and ethyl acetoacetate in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

C. Sequential Cross-Coupling Reactions: A Platform for Diversity

The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise introduction of different substituents, leading to highly functionalized and diverse heterocyclic precursors.[10] A common strategy involves an initial Suzuki-Miyaura coupling at the 4-position, followed by a subsequent coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling) at the 2-position.

Logical Relationship of Sequential Cross-Coupling

Sequential Cross-Coupling Start This compound Suzuki Suzuki Coupling (Milder Conditions) Start->Suzuki Boronic Acid/ Ester, Pd Catalyst Intermediate 2-Bromo-4-arylbenzaldehyde Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (More Forcing Conditions) Intermediate->Buchwald Amine, Pd Catalyst, Ligand, Base Product 2-Amino-4-arylbenzaldehyde Buchwald->Product

Caption: Sequential Suzuki and Buchwald-Hartwig couplings.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 4-Position

This protocol is adapted from general procedures for selective Suzuki-Miyaura couplings.[1]

Reagent/ParameterQuantity/Value
This compound1.0 equiv
Arylboronic acid1.1-1.2 equiv
Pd(PPh₃)₄2-5 mol%
K₂CO₃2.0-3.0 equiv
SolventDioxane/H₂O (4:1)
Temperature80-100 °C
Reaction Time12 hours (monitored by TLC/LC-MS)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the mixture to the specified temperature and stir for the required time, monitoring the reaction progress.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

The resulting 2-bromo-4-arylbenzaldehyde can then be subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, under more forcing conditions to introduce a nitrogen-containing substituent at the 2-position.[2][11]

Pillar 3: Trustworthiness through Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the synthesized intermediates and final products should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected regioselectivity of the initial coupling at the 4-iodo position can be verified by comparing the spectroscopic data of the product with that of the starting material and potential regioisomeric byproducts.

Conclusion: A Versatile Tool for Heterocyclic Chemistry

This compound has proven to be an invaluable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique electronic and steric properties, coupled with the differential reactivity of its halogen substituents, provide a robust platform for the strategic and efficient construction of complex molecular architectures. The protocols and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable building block in their quest for novel and impactful chemical entities.

References

Mastering Chemoselectivity: A Guide to the Buchwald-Hartwig Amination of 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the chemoselective Buchwald-Hartwig amination of 2-Bromo-4-iodobenzaldehyde. This dihalogenated substrate presents a unique opportunity to leverage the inherent reactivity differences between aryl bromides and iodides in palladium-catalyzed cross-coupling reactions. By exploiting the greater lability of the carbon-iodine bond, highly selective amination at the C-4 position can be achieved, leaving the C-2 bromine atom available for subsequent orthogonal transformations. This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of Chemoselectivity

The synthesis of substituted anilines is a cornerstone of pharmaceutical and materials science research. The Buchwald-Hartwig amination has emerged as a go-to method for this transformation due to its broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners.[2] The substrate, this compound, is a valuable building block, allowing for a stepwise and regiocontrolled introduction of nitrogen and other functionalities.

The key to successfully employing this substrate lies in understanding and controlling the chemoselectivity of the amination reaction. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Br) in the oxidative addition step of the palladium catalytic cycle is the linchpin for this selectivity.[3]

Mechanistic Insights: The Basis of Regiocontrol

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The regioselectivity observed with this compound is determined in the initial oxidative addition step.

The general reactivity trend for the oxidative addition of aryl halides to a Pd(0) center is I > Br > Cl > F.[3] This is a direct consequence of the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (C-I bond) Pd(0)L2->Oxidative_Addition Ar(I)-R-Ar(Br) This compound Ar(I)-R-Ar(Br)->Oxidative_Addition Pd(II)_Complex L2Pd(Ar-R-Ar(Br))(I) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R'2NH) Coordination Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [L2Pd(Ar-R-Ar(Br))(NHR'2)]+I- Amine_Coordination->Pd_Amine_Complex Deprotonation Base Deprotonation Pd_Amine_Complex->Deprotonation Pd_Amido_Complex L2Pd(Ar-R-Ar(Br))(NR'2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 4-Amino-2-bromobenzaldehyde Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the selective Buchwald-Hartwig amination at the C-I bond.

By carefully selecting the reaction conditions, such as temperature and reaction time, the preferential amination at the 4-position can be achieved with high fidelity, leaving the 2-bromo substituent untouched for subsequent synthetic manipulations.

Experimental Protocols

This section provides detailed protocols for the selective Buchwald-Hartwig amination of this compound with both an aromatic and an aliphatic amine. These protocols are intended as a robust starting point, and optimization may be required for different amine coupling partners.

Materials and Equipment
ReagentsEquipment
This compoundSchlenk flask or oven-dried reaction vial
Amine (e.g., Aniline or Morpholine)Magnetic stir plate and stir bar
Palladium(II) Acetate (Pd(OAc)₂)Heating mantle or oil bath
XPhos (or other suitable ligand)Inert atmosphere setup (Argon or Nitrogen)
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)Syringes and needles
Anhydrous Toluene or 1,4-DioxaneStandard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Silica gel for column chromatographyTLC plates and developing chamber

Safety Precaution: The Buchwald-Hartwig amination should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and appropriate handling techniques under an inert atmosphere are required. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Amination with an Aromatic Amine (Aniline)

Protocol_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents 1. Add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a Schlenk flask. Inert_Atmosphere 2. Evacuate and backfill with Argon (3x). Add_Reagents->Inert_Atmosphere Add_Solvent_Amine 3. Add anhydrous Toluene and Aniline via syringe. Inert_Atmosphere->Add_Solvent_Amine Heat 4. Heat to 100 °C with vigorous stirring. Add_Solvent_Amine->Heat Monitor 5. Monitor by TLC or LC-MS (typically 4-12 hours). Heat->Monitor Cool_Filter 6. Cool to RT, dilute with Ethyl Acetate, and filter through Celite. Monitor->Cool_Filter Wash 7. Wash filtrate with water and brine. Cool_Filter->Wash Dry_Concentrate 8. Dry organic layer (MgSO₄), filter, and concentrate. Wash->Dry_Concentrate Purify 9. Purify by flash column chromatography. Dry_Concentrate->Purify

References

The Strategic Deployment of 2-Bromo-4-iodobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the synthetic chemist's toolkit is ever-expanding with versatile building blocks that enable the efficient construction of complex molecular architectures. Among these, 2-Bromo-4-iodobenzaldehyde stands out as a cornerstone intermediate, prized for its unique electronic properties and orthogonal reactivity of its two distinct halogen substituents.[1] This guide provides an in-depth exploration of the strategic application of this compound in medicinal chemistry, offering both theoretical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Power of Orthogonal Halogen Reactivity

The inherent value of this compound in medicinal chemistry lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 4-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.[1] This predictable regioselectivity is a powerful tool for the modular and convergent synthesis of polysubstituted aromatic compounds, a common motif in a vast array of therapeutic agents.

The benzaldehyde moiety further enhances the synthetic utility of this reagent, providing a handle for a variety of classical and contemporary chemical transformations. It can participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems, expanding the diversity of accessible molecular scaffolds.

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it an ideal starting material for the synthesis of a wide range of biologically active molecules. Its application spans several therapeutic areas, including oncology, infectious diseases, and neurology. Below, we delve into specific applications and provide detailed protocols for key transformations.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The general structure of many kinase inhibitors involves a heterocyclic core that mimics the adenine ring of ATP, adorned with various substituents that confer selectivity and potency. This compound is a valuable precursor for constructing such scaffolds. For instance, it can be elaborated into complex substituted anilines, which are key components of many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[2]

Protocol 1: Regioselective Sonogashira Coupling for the Synthesis of an Alkynylated Intermediate

This protocol details the selective coupling of a terminal alkyne at the 4-position of this compound, a crucial first step in the synthesis of more complex molecules.

Materials:

  • This compound

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and triethylamine (2.0 equiv) via syringe.

  • To the stirred solution, add the terminal alkyne (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-4-alkynylbenzaldehyde intermediate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Copper(I) Iodide Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

  • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Regioselectivity: The reaction proceeds at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond, leading to preferential oxidative addition at this position.

Construction of Novel Anticancer and Antimicrobial Agents

Substituted benzaldehydes are precursors to a variety of heterocyclic compounds with demonstrated anticancer and antimicrobial activities. For example, benzohydrazide derivatives synthesized from substituted bromobenzaldehydes have shown potent activity against cancer cell lines and various microbes.[3] Furthermore, chalcones and their pyrazoline derivatives, synthesized from substituted benzaldehydes, are well-established scaffolds in the discovery of new anticancer agents.[4][5]

Protocol 2: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone, a key intermediate for various biologically active heterocyclic compounds, starting from a functionalized benzaldehyde. While this protocol uses a related starting material, the principles are directly applicable to derivatives of this compound.

Materials:

  • Substituted Benzaldehyde (e.g., a derivative from Protocol 1)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • 10% Hydrochloric Acid (HCl)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 equiv) and the substituted acetophenone (1.0 equiv) in ethanol in a round-bottom flask with stirring.

  • Slowly add a solution of KOH (2.0 equiv) in ethanol to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the chalcone.[4]

Experimental Workflow for Chalcone Synthesis

G cluster_reagents Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation Substituted Benzaldehyde Substituted Benzaldehyde Mixing in Ethanol Mixing in Ethanol Substituted Benzaldehyde->Mixing in Ethanol Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Mixing in Ethanol KOH in Ethanol KOH in Ethanol KOH in Ethanol->Mixing in Ethanol Stirring at RT (12-24h) Stirring at RT (12-24h) Mixing in Ethanol->Stirring at RT (12-24h) Pour into Ice Pour into Ice Stirring at RT (12-24h)->Pour into Ice Acidification (10% HCl) Acidification (10% HCl) Pour into Ice->Acidification (10% HCl) Precipitation Precipitation Acidification (10% HCl)->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Chalcone Product Chalcone Product Filtration & Drying->Chalcone Product

Caption: Workflow for Claisen-Schmidt condensation.

Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals.[2] The ability to selectively introduce an amino group at either the 2- or 4-position of the benzaldehyde core, following initial functionalization, opens up a vast chemical space for exploration.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-Br Bond

This protocol outlines a general procedure for the amination of an aryl bromide, which can be applied to the 2-bromo-4-substituted-benzaldehyde intermediate obtained from a prior coupling reaction.

Materials:

  • 2-Bromo-4-substituted-benzaldehyde (from a previous step)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos or other suitable phosphine ligand

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromo-4-substituted-benzaldehyde (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (0.02 equiv), X-Phos (0.04 equiv), and KOt-Bu (1.4 equiv) to a dry Schlenk tube.

  • Add anhydrous and degassed toluene.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(NHR'R'')L2]+Br- Oxidative Addition Complex->Amine Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L2 Amine Coordination->Deprotonation Base Reductive Elimination Ar-NR'R'' Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

In Vitro Evaluation of Anticancer Activity

Once novel compounds have been synthesized using this compound as a starting material, their biological activity must be assessed. A common preliminary screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[4]

Protocol 4: MTT Assay for Determination of IC₅₀ Values

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • After 24 hours, remove the old medium and add fresh medium containing different concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[4]

Data Presentation: Representative IC₅₀ Values

The following table presents hypothetical IC₅₀ values for a series of compounds derived from this compound, illustrating how the data from an MTT assay would be presented.

CompoundR¹ GroupR² GroupIC₅₀ (µM) against MCF-7
1a PhenylH15.2
1b 4-FluorophenylH8.7
1c 3-PyridylH5.1
2a PhenylMorpholino22.5
2b 4-FluorophenylMorpholino12.3
2c 3-PyridylMorpholino7.8
Doxorubicin (Positive Control)0.5

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique pattern of halogen substitution allows for the strategic and regioselective synthesis of complex, polysubstituted aromatic compounds. By leveraging well-established palladium-catalyzed cross-coupling reactions and the reactivity of the aldehyde functional group, medicinal chemists can access a diverse range of molecular scaffolds with the potential for significant biological activity. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel therapeutic agents, underscoring the continued importance of this key intermediate in the pursuit of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in 2-Bromo-4-iodobenzaldehyde Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for side reactions encountered during palladium-catalyzed cross-coupling reactions of 2-bromo-4-iodobenzaldehyde. This versatile building block, featuring two distinct halogen atoms and a reactive aldehyde moiety, offers a powerful platform for the synthesis of complex molecular architectures. However, its unique structural features also present specific challenges, primarily centered around achieving high chemoselectivity and avoiding unwanted side reactions involving the aldehyde group.

This document provides a comprehensive resource in a question-and-answer format, combining mechanistic insights with field-proven protocols to help you navigate these challenges and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is chemoselectivity a primary concern when using this compound in cross-coupling reactions?

Chemoselectivity is a critical aspect of reactions with this compound due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order for this step is generally I > Br > Cl.[1] This is because the C-I bond is weaker than the C-Br bond, leading to a lower activation energy for its cleavage by the palladium catalyst.[2]

By carefully controlling reaction conditions such as temperature, reaction time, and catalyst choice, it is possible to selectively cleave the C-I bond while leaving the C-Br bond intact for subsequent transformations.[1] This allows for a stepwise functionalization of the aromatic ring, a powerful strategy in multi-step synthesis.[3]

Q2: I am observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What are the likely causes and how can I prevent it?

Homocoupling is a common side reaction that leads to the formation of symmetrical biaryls (from boronic acids) or diynes (from alkynes), reducing the yield of the desired cross-coupled product.

For Suzuki Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[4] To minimize this:

  • Ensure a scrupulously inert atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]

  • Use high-purity reagents: Impurities in the boronic acid or base can contribute to catalyst deactivation and side reactions.

  • Optimize the base: The choice and quality of the base are crucial. Ensure it is finely powdered and anhydrous.[6]

For Sonogashira (Glaser) Homocoupling: The copper(I) co-catalyst, while accelerating the desired reaction, can also promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[3][7] To mitigate this:

  • Strictly anaerobic conditions: Oxygen is a key culprit in Glaser coupling.[7] Rigorous degassing is essential.

  • Reduce copper loading: Use the minimum effective amount of the copper(I) co-catalyst.[7]

  • Slow addition of the alkyne: Adding the alkyne slowly can help maintain a low concentration of the copper acetylide intermediate, disfavoring homocoupling.[7]

  • Consider copper-free conditions: Numerous copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[8]

Q3: My reaction has stalled with a mixture of starting material, mono-coupled product, and some di-coupled product. What should I investigate first?

A stalled reaction with a complex product mixture suggests several potential issues:

  • Catalyst Deactivation: The palladium catalyst may have decomposed, often indicated by the formation of palladium black.[9] This can be caused by oxygen, impurities in the reagents or solvent, or excessively high temperatures.[9] Consider adding a fresh portion of the catalyst.

  • Reagent Purity: Ensure all reagents, especially the boronic acid/alkyne and the base, are of high purity and anhydrous.[6][9]

  • Sub-optimal Temperature: While higher temperatures can drive the reaction to completion, they can also lead to catalyst decomposition and the formation of the di-coupled product by activating the less reactive C-Br bond.[9] A careful temperature screen is often necessary.

  • Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction pathway. For challenging couplings, consider screening different ligands. Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[4]

Q4: I am observing significant dehalogenation (replacement of Br or I with H). How can I minimize this side reaction?

Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[4][10] To minimize dehalogenation:

  • Choice of Base and Solvent: Avoid strong alkoxide bases if possible, and use anhydrous, high-purity solvents.[10] Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[10]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[10]

  • Temperature Control: Carefully screen lower temperatures, as higher temperatures can sometimes favor dehalogenation.[11]

Q5: Can I perform a sequential coupling, reacting at the iodine first and then at the bromine? How do I ensure selectivity?

Yes, sequential coupling is a key synthetic strategy with this compound. To ensure selectivity for the C-I bond in the first step:

  • Mild Reaction Conditions: Use lower temperatures (e.g., room temperature to 80 °C) and shorter reaction times. This will favor the reaction at the more labile C-I bond.[1]

  • Appropriate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient for selective coupling at the iodo position.[12]

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your first coupling partner.[1]

After the first coupling and purification of the 2-bromo-4-substituted benzaldehyde intermediate, the second coupling at the less reactive C-Br bond can be achieved using more forcing conditions, such as higher temperatures, longer reaction times, and potentially a more active catalyst system.[1]

Part 2: Troubleshooting Guides for Specific Coupling Reactions

Suzuki Coupling Troubleshooting

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the presence of the aldehyde group can sometimes lead to side reactions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low conversion to the mono-iodophenyl coupled product Inactive catalyst; Poor quality base; Low reaction temperature.Add fresh catalyst; Use freshly opened/dried base; Increase temperature incrementally.[6]
Formation of the di-coupled product High catalyst loading; Prolonged reaction time; High temperature.Reduce catalyst loading; Monitor reaction closely and stop upon consumption of starting material; Lower reaction temperature.
Significant homocoupling of the boronic acid Presence of oxygen; Incorrect stoichiometry.Degas solvent and reagents thoroughly; Re-weigh boronic acid.[5]
Protodeborylation of the boronic acid Excess water; Harsh basic conditions.Use anhydrous reagents and solvents if possible; Consider using a boronate ester for increased stability.[5]
Reduction of the aldehyde to a benzyl alcohol In situ formation of Pd-H species; High temperature; Certain bases/solvents.Screen different bases (e.g., K₂CO₃, Cs₂CO₃); Use anhydrous solvents; Lower the reaction temperature.[13]
Sonogashira Coupling Troubleshooting

The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds and is generally tolerant of the aldehyde functional group.[14]

Observed Issue Potential Cause(s) Recommended Action(s)
Glaser-Hay homocoupling of the alkyne Presence of oxygen; High copper(I) co-catalyst concentration.Rigorous degassing; Reduce CuI loading or consider a copper-free protocol.[7][15]
Low yield of the desired iodo-alkynylbenzaldehyde Catalyst poisoning; Amine base degradation.Purify the alkyne; Use a different, freshly distilled amine base.[9]
Formation of di-alkynylated product Reaction temperature too high; Excess alkyne.Maintain a lower reaction temperature (e.g., rt to 40 °C); Use 1.1-1.2 equivalents of the alkyne.[9]
Cannizzaro-type reaction of the benzaldehyde Use of a strong, concentrated base (e.g., NaOH, KOH).Use a weaker amine base such as triethylamine or diisopropylamine.[8]
Heck Coupling Troubleshooting

The Heck reaction couples the aryl halide with an alkene. Regioselectivity and potential side reactions of the aldehyde are key considerations.

Observed Issue Potential Cause(s) Recommended Action(s)
Isomerization of the double bond in the product High temperature; Reversible β-hydride elimination.Lower reaction temperature; Choose a ligand that promotes rapid reductive elimination.
Low regioselectivity Steric and electronic effects of the alkene.Modify the alkene substrate; Screen different ligands and solvents.
Aldol condensation of the benzaldehyde Basic reaction conditions.Use a non-nucleophilic, sterically hindered base; Lower the reaction temperature.
Decarbonylative coupling (loss of CHO group) High reaction temperatures; Specific catalyst systems.Screen different palladium catalysts and ligands; Lower the reaction temperature.[9]

Part 3: Experimental Protocols & Mechanistic Insights

Protocol: Selective Suzuki Coupling at the C-I Bond

This protocol provides a starting point for the selective Suzuki coupling at the C-I position of this compound. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[12]

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[12]

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.[12]

  • Add the degassed 1,4-dioxane/water mixture via syringe.[12]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[12]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The Basis of Chemoselectivity

The chemoselectivity in the coupling of this compound is established during the initial oxidative addition step of the palladium catalytic cycle. The lower bond dissociation energy of the C-I bond compared to the C-Br bond results in a lower activation energy barrier for the insertion of the Pd(0) catalyst into the C-I bond.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Fast for C-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 / Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination This compound This compound Ar'B(OH)2 Ar'B(OH)2

Caption: Catalytic cycle for Suzuki coupling highlighting the selective oxidative addition.

Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing and resolving common issues in the coupling reactions of this compound.

Troubleshooting_Flowchart start Low Yield or Complex Mixture check_catalyst Check Catalyst Activity (e.g., Pd black formation?) start->check_catalyst check_reagents Verify Reagent Purity (Anhydrous? Fresh?) check_catalyst->check_reagents No action_catalyst Use fresh catalyst Ensure inert atmosphere check_catalyst->action_catalyst Yes check_conditions Optimize Reaction Conditions (Temperature, Time, Base) check_reagents->check_conditions No action_reagents Purify/dry reagents Use fresh base check_reagents->action_reagents Yes action_conditions Screen temperature range Optimize base and solvent check_conditions->action_conditions Yes end Successful Coupling action_catalyst->end Resolved action_reagents->end Resolved action_conditions->end Resolved

Caption: A decision tree for troubleshooting common coupling reaction issues.

Part 4: References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.

  • Benchchem. (n.d.). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020, July 14). Cannizzaro Reaction Mechanism [Video]. YouTube. --INVALID-LINK--

  • Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from --INVALID-LINK--

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Request PDF. (2025, August 6). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--

  • DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

  • Alang, E., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.

  • DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Retrieved from --INVALID-LINK--

  • WuXi Biology. (n.d.). Stepwise Multiple Halogenation Coupling Reaction Strategies. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from --INVALID-LINK--

  • eScholarship. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from --INVALID-LINK--

  • ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022, December 2). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. ACS Omega. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from --INVALID-LINK--

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Retrieved from --INVALID-LINK--

  • WuXi RCS. (n.d.). Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from --INVALID-LINK--

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| [Video]. YouTube. --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from --INVALID-LINK--

  • NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification Methods for 2-Bromo-4-iodobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-iodobenzaldehyde and its derivatives. As a uniquely functionalized aromatic aldehyde, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of bromine and iodine atoms allows for selective, stepwise functionalization, making it a highly versatile intermediate. However, the success of these complex syntheses is fundamentally dependent on the purity of this starting material.

This guide provides in-depth, field-proven insights into common purification challenges. It is structured to function as a direct line to an application scientist, offering not just protocols, but the underlying chemical principles and troubleshooting logic to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound and its derivatives?

The two most effective and widely used methods are flash column chromatography and recrystallization. The choice depends on the nature and quantity of impurities as well as the scale of the purification. Flash chromatography is unparalleled for separating complex mixtures with multiple components or isomers with similar polarities.[1] Recrystallization is a highly efficient, scalable, and cost-effective method for removing small amounts of impurities from a solid that is already substantially pure.[2]

Q2: What are the most common impurities I should anticipate in my crude product?

Impurities typically arise from the synthetic route used. Common contaminants include:

  • Unreacted Starting Materials: Such as the precursor aromatic compound used for halogenation or formylation.[3]

  • Over-oxidized Product: The corresponding 2-bromo-4-iodobenzoic acid is a frequent impurity, formed by the oxidation of the aldehyde group, which can occur during the reaction or upon exposure to air.[4]

  • Regioisomers: Depending on the directing effects of substituents, bromination or iodination might yield isomers that can be challenging to separate.[5]

  • Dehalogenated Byproducts: Loss of one or both halogen atoms can occur under certain reaction conditions.[3]

  • Residual Reagents: Byproducts from reagents like N-bromosuccinimide (NBS), such as succinimide, may also be present.[6]

Q3: How do I choose between column chromatography and recrystallization for my specific derivative?

This decision should be based on an initial analysis of the crude product, typically by Thin Layer Chromatography (TLC) and/or ¹H NMR.

  • Use Column Chromatography if:

    • TLC shows multiple spots with close retention factors (Rƒ).

    • Impurities have very similar polarity to the desired product.

    • The product is an oil or non-crystalline solid.

    • You need to separate regioisomers.

  • Use Recrystallization if:

    • The crude product is a solid and appears >85-90% pure by TLC or NMR.

    • The primary impurities have significantly different solubilities than your product.

    • You are working on a large scale where chromatography would be impractical.

Q4: Is this compound stable during purification?

While generally stable, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if exposed to air for prolonged periods at elevated temperatures.[4] Furthermore, some derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or streaking during chromatography.[3]

Purification Workflow: A Decision Guide

The following diagram outlines a logical workflow for approaching the purification of a novel this compound derivative.

G start Crude Reaction Mixture analysis Analyze Crude Product (TLC, NMR, LCMS) start->analysis decision Assess Purity & Impurity Profile analysis->decision is_solid Is Product a Solid? decision->is_solid complex_mix Complex Mixture or Isomeric Impurities decision->complex_mix high_purity Purity >90%? Impurities have different polarity? is_solid->high_purity Yes column Perform Flash Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization high_purity->recrystallize Yes high_purity->column No final_analysis Analyze Final Product (Purity, Yield, Characterization) recrystallize->final_analysis column->final_analysis complex_mix->column success Pure Product Obtained final_analysis->success

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Flash Column Chromatography

Flash chromatography is often the go-to method for purifying these derivatives. Here’s how to troubleshoot common issues.

Q: My compound shows poor separation from an impurity (streaking or overlapping spots). What should I do?

This is the most common challenge, and it is almost always solved by optimizing the mobile phase or column parameters.

  • Causality: Poor separation occurs when the relative affinities of your product and the impurity for the stationary phase are too similar. Streaking can be caused by compound instability or poor solubility in the mobile phase.[3]

  • Solutions:

    • Optimize Solvent System: The goal is to find a solvent system where your target compound has an Rƒ value between 0.2 and 0.3 on a TLC plate, with maximum separation from impurities.[7] For moderately polar aryl halides, start with a hexane/ethyl acetate system and adjust the ratio.[8] If that fails, switch solvents entirely. Toluene can be an excellent co-solvent for aromatic compounds due to π-π stacking interactions with the silica, which can alter selectivity compared to standard eluents.[3]

    • Decrease the Loading: Overloading the column is a primary cause of poor separation. For difficult separations (ΔRƒ < 0.1), the ratio of silica gel to crude material should be increased from the standard 50:1 to 100:1 or even higher.[7]

    • Consider Dry Loading: If your compound has low solubility in the starting eluent, it will broaden the initial band when loaded in a stronger solvent. Dry loading—adsorbing the crude material onto a small amount of silica before adding it to the column—ensures a sharp starting band and significantly improves resolution.[9][10]

Q: The product appears to be decomposing on the column, leading to a low yield and new spots on TLC.

  • Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the decomposition of sensitive compounds. Aldehydes can be particularly susceptible.[3]

  • Solutions:

    • Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (typically 0.1-1% v/v).[2] This neutralizes the acidic sites on the silica surface, preventing degradation.

    • Switch Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative for acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized flash column should be run efficiently.

Table 1: Recommended Solvent Systems for Flash Chromatography of Aryl Halides
Solvent System (v/v) Typical Application & Rationale
Hexane / Ethyl AcetateStandard system for moderately polar compounds. Easy to adjust polarity.[8]
Hexane / DichloromethaneGood for less polar compounds. Provides different selectivity than ethyl acetate.
Toluene / Hexane / Ethyl AcetateThe toluene component can improve the separation of aromatic compounds through π-π interactions.[3]
Dichloromethane / MethanolReserved for more polar derivatives, such as those containing hydroxyl or amino groups. Use sparingly, as methanol can dissolve silica.[8]

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful technique but requires careful optimization.

Q: My compound "oils out" instead of forming crystals.

  • Causality: Oiling out occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens if the solution is cooled too quickly, if the compound's melting point is below the boiling point of the solvent, or if significant impurities are present that depress the melting point.[11]

  • Solutions:

    • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help.[2]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a miscible "poor" solvent (the anti-solvent) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly. This reduces the solubility more gradually.[12]

    • Lower the Concentration: Oiling out is more common in highly concentrated solutions. Add a small amount of additional hot solvent and attempt to cool again.

Q: No crystals are forming, even after extensive cooling.

  • Causality: The solution is supersaturated, but crystal nucleation has not been initiated. This can also happen if the solution is too dilute.[12]

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cold, supersaturated solution to initiate crystallization.[12]

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and re-cool to achieve supersaturation.

Table 2: Common Solvents for Recrystallization of Aromatic Aldehydes
Solvent / System Notes & Considerations
Ethanol / WaterEthanol is a good solvent for many aromatic compounds. Water can be added as an anti-solvent for more polar derivatives.[11]
Hexane / Ethyl AcetateA versatile mixed-solvent system. Dissolve in hot ethyl acetate and add hot hexane until cloudy.[11]
Toluene or XylenesGood for less polar compounds. Their high boiling points allow for dissolving stubborn solids, but increase the risk of oiling out.
MethanolSimilar to ethanol but can sometimes offer different solubility profiles.[14]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude product containing this compound and a slightly more polar impurity (e.g., the corresponding benzoic acid).

  • Method Development (TLC):

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on at least three TLC plates.

    • Develop the plates in different solvent systems (e.g., 9:1, 4:1, and 2:1 Hexane:Ethyl Acetate).

    • Identify the system that gives your product an Rƒ of ~0.2-0.3 and provides the best separation from impurities.[7] Let's assume 4:1 Hexane:EtOAc is optimal.

  • Column Packing:

    • Select a column of appropriate size. For 1 gram of crude material requiring good separation, use ~50-70 g of silica gel (70:1 ratio).[7]

    • Fill the column about halfway with the non-polar solvent (Hexane).

    • Prepare a slurry of the silica gel in the same solvent. Pour the slurry into the column.

    • Use gentle air pressure to pack the bed, draining solvent until it is level with the top of the silica. Ensure the bed is flat and free of cracks.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (1 g) in a minimal amount of a volatile solvent like DCM.

    • Add ~2-3 g of silica gel to this solution and mix to form a paste.

    • Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution:

    • Carefully add the starting eluent (e.g., 9:1 Hexane:EtOAc, slightly less polar than your running eluent) to the column.

    • Apply pressure and begin collecting fractions.

    • After a few column volumes, switch to your optimized running eluent (4:1 Hexane:EtOAc).

    • Collect fractions consistently (e.g., 10-20 mL per tube).

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the plate and visualize the spots under UV light.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Recrystallization Purification

This protocol is for purifying a mostly solid crude product (~5 g).

  • Solvent Selection:

    • Place a small amount of crude material (~20-30 mg) into several test tubes.

    • Add different potential solvents (e.g., ethanol, methanol, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound well at room temp.

    • Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.[2]

    • Allow the promising candidates to cool. The best solvent will cause abundant crystal formation upon cooling. Let's assume an Ethanol/Water mixture works well.

  • Dissolution:

    • Place the crude solid (5 g) in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter paper. This prevents the desired product from crystallizing prematurely in the funnel.

  • Crystallization:

    • If using a mixed solvent, add hot water dropwise to the boiling ethanol solution until it becomes persistently turbid. Add a few more drops of hot ethanol to re-dissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for forming large, pure crystals.[2]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent (the same ethanol/water mixture) to remove any residual soluble impurities.

    • Allow the crystals to dry on the funnel under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven.

Troubleshooting Logic: Column Chromatography

G start Problem Encountered problem1 Poor Separation (Overlapping Peaks) start->problem1 problem2 No Product Eluting start->problem2 problem3 Low Yield / Streaking start->problem3 solution1a Is Rƒ too high (>0.4)? problem1->solution1a solution2a Is product very polar (e.g., carboxylic acid)? problem2->solution2a solution3a Compound unstable on silica? problem3->solution3a solution1b Decrease Eluent Polarity (e.g., more Hexane) solution1a->solution1b Yes solution1c Is ΔRƒ too small? solution1a->solution1c No solution1d Change Solvent System (e.g., add Toluene) solution1c->solution1d Yes solution1e Increase Silica:Crude Ratio (e.g., 100:1) solution1d->solution1e solution2b Increase Polarity Drastically (e.g., DCM/MeOH) solution2a->solution2b Yes solution2c Is decomposition suspected? solution2a->solution2c No solution2d Use Deactivated Silica (add Et₃N) or Alumina solution2c->solution2d Yes solution3b See Decomposition Solution (2d) solution3a->solution3b Yes solution3c Poor solubility in eluent? solution3a->solution3c No solution3b->solution2d solution3d Use Dry Loading Technique solution3c->solution3d Yes

Caption: A logical flowchart for troubleshooting flash chromatography.

References

Technical Support Center: Catalyst Selection for 2-Bromo-4-iodobenzaldehyde Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for regioselective cross-coupling reactions involving 2-Bromo-4-iodobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. Here, we address common challenges through a series of frequently asked questions and a detailed troubleshooting guide, grounded in mechanistic principles and field-proven protocols.

Section 1: The Principle of Chemoselectivity

The ability to perform selective cross-coupling on polyhalogenated substrates is a cornerstone of modern organic synthesis. For this compound, the key to selectivity lies in the differential reactivity of the carbon-halogen bonds. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[1][2][3] This hierarchy is governed by the carbon-halogen bond dissociation energies; the C–I bond is weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the stronger C–Br bond.[3][4] This intrinsic reactivity difference is the foundation upon which selective mono-functionalization is built, allowing for the preferential coupling at the C-4 (iodo) position under mild conditions.[1][2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst and condition selection for predictable outcomes.

Q1: How do I ensure selective mono-coupling at the C-4 (iodo) position?

A1: To favor the inherent reactivity of the C-I bond and prevent reaction at the C-Br bond, you must employ mild reaction conditions. Key strategies include:

  • Lower Reaction Temperatures: Start at room temperature and increase only if necessary. This minimizes the energy available to overcome the higher activation barrier of C-Br bond cleavage.[4]

  • Shorter Reaction Times: Monitor the reaction's progress closely using TLC or LC-MS and stop it once the starting material is consumed to prevent the slower coupling at the bromine site from occurring.[1]

  • Stoichiometric Control: Use a slight excess (typically 1.05–1.2 equivalents) of the coupling partner (e.g., boronic acid). Using a large excess can drive the reaction toward di-substitution.[1][4]

  • Catalyst Choice: Standard, less reactive palladium catalysts like Pd(PPh₃)₄ are often sufficient and preferable for selective C-I coupling as they are less likely to activate the more robust C-Br bond.[4]

Q2: Is it possible to achieve selective coupling at the C-2 (bromo) position first?

A2: While challenging due to the innate reactivity hierarchy, selective coupling at the less reactive C-Br position is not impossible. This typically requires specialized catalyst systems designed to invert the natural selectivity. Some advanced strategies involve the use of specific, bulky ligands that may sterically hinder approach to the iodo-position or catalyst systems that operate via a different mechanistic pathway.[4][5] However, the more conventional and reliable approach is a sequential coupling: first, react the C-I position under mild conditions, isolate the mono-coupled product, and then subject it to a second coupling at the C-Br position using more forcing conditions (e.g., higher temperatures, longer reaction times, and a more active catalyst system).[1]

Q3: What is the role of the ligand in controlling selectivity and reactivity?

A3: Ligands are critical for modulating the electronic and steric properties of the palladium catalyst, which directly influences its reactivity and selectivity.[4]

  • Electron-Rich & Bulky Ligands: Ligands like trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., XPhos, SPhos) increase the electron density on the palladium center. This enhances the rate of oxidative addition for both C-I and C-Br bonds, making them suitable for activating less reactive halides (like aryl chlorides or bromides) but potentially detrimental to selectivity in di-halo systems if not carefully controlled.[6][7][8]

  • Less Hindered Ligands: Ligands like triphenylphosphine (PPh₃) form less reactive catalysts that are often ideal for selectively targeting the most reactive site (C-I) without activating the C-Br bond.

The choice of ligand is a balance; a highly active catalyst may improve overall yield but sacrifice selectivity, leading to a mixture of products.

Q4: Which type of cross-coupling reaction should I choose?

A4: The choice of reaction is dictated by the type of bond you wish to form and the substituent you want to introduce. For this compound, common choices include:

  • Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds by introducing aryl, heteroaryl, vinyl, or alkyl groups using organoboron reagents (boronic acids or esters).[1][9][10]

  • Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, creating an internal alkyne linkage.[1]

  • Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.[1][11]

  • Heck Coupling: Suitable for coupling with alkenes to form substituted olefins.

Each reaction has its own optimal catalyst, ligand, and base requirements.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and solving common issues.

Issue Potential Causes Recommended Solutions & Explanations
1. Low to No Product Formation Inactive Catalyst: Palladium precatalysts (Pd(II)) require in-situ reduction to active Pd(0).[12][13] Exposure to oxygen can lead to catalyst decomposition.[12][14]Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under argon or nitrogen.[12][15] Use a reliable catalyst source: Employ fresh, high-purity palladium precursors or pre-formed Pd(0) catalysts like Pd(PPh₃)₄.[14][16]
Poor Reagent Quality: Boronic acids can degrade over time to form boroxines; other reagents may contain inhibitors.[14]Verify reagent integrity: Use fresh or recently purified reagents. If using a boronic acid, consider its stability or use a more stable derivative like a pinacol ester or trifluoroborate salt.[13][17]
Ineffective Base/Solvent: The base is crucial for the transmetalation step, and its strength and solubility are solvent-dependent.[17][18]Screen bases and solvents: For Suzuki couplings, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvents like Dioxane/H₂O, THF, or Toluene.[1][9] Ensure the base is finely powdered for better reactivity.[12]
2. Loss of Selectivity (Di-Coupling) Reaction Conditions Too Harsh: High temperatures or a highly active catalyst system can provide enough energy to activate the C-Br bond.[1]Reduce reaction temperature: Begin at room temperature and increase incrementally if needed.[4] Switch to a milder catalyst: Replace a highly active ligand (e.g., a Buchwald-type biarylphosphine) with a less reactive one (e.g., PPh₃).[4]
Prolonged Reaction Time: Even under mild conditions, extended reaction times can allow for the slow, undesired coupling at the C-Br site to occur.[1]Monitor reaction progress: Use TLC or LC-MS to determine the point of maximum mono-coupled product formation and quench the reaction accordingly.[1][12]
Excess Coupling Partner: A large excess of the nucleophile drives the equilibrium towards further reaction.[4]Control stoichiometry: Use no more than 1.2 equivalents of the coupling partner for selective mono-functionalization.[1]
3. Dehalogenation Side Product Protodeboronation/Dehalogenation: The C-X bond is replaced by a C-H bond. This can be caused by trace water or other protic sources, especially with certain bases or solvents.[13][14]Use anhydrous conditions: Ensure solvents are dry if the protocol is sensitive to water. Optimize the base: Some bases are more prone to promoting this side reaction. Screening different bases may be necessary.[19]
4. Homocoupling of Boronic Acid Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, forming a biaryl byproduct.[12][14]Rigorous Degassing: This is the most critical step. Sparge solvents with an inert gas (Ar or N₂) for 15-30 minutes before use. Ensure the reaction vessel is properly purged.[14]

Section 4: Visualized Workflows and Mechanisms

To better illustrate the core concepts, the following diagrams outline the catalytic cycle and decision-making processes.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation (R-B(OR)₂ + Base) Product Ar-R (Product) Trans_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX This compound (Ar-X) ArX->OA_Complex Boronic Organoboron Reagent (R-B(OR)₂) Boronic->Trans_Complex Base Base Base->Trans_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A troubleshooting flowchart for common cross-coupling issues.

Section 5: Experimental Protocol

Objective: Selective Suzuki-Miyaura coupling at the C-4 position of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic Acid (1.1 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv., finely powdered)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, Phenylboronic Acid, and finely powdered K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. A vacuum/backfill cycle (3x) is highly recommended.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and PPh₃.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe to create a 4:1 solvent mixture.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-Bromo-4-formylbiphenyl product.

References

Technical Support Center: Reactivity of 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-iodobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional molecule in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of base and solvent effects on the reactivity of this compound.

Introduction: The Duality of this compound

This compound is a valuable building block in organic synthesis due to its distinct reactive sites: a carbon-iodine (C-I) bond, a carbon-bromine (C-Br) bond, and an aldehyde functional group. The significant difference in the reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization.[1][2] This guide will provide the expertise to control these reactions with precision.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[2][3] Consequently, the iodine at the C-4 position is significantly more reactive than the bromine at the C-2 position. This is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1]

Q2: How can I achieve selective coupling at the C-4 (iodo) position?

To achieve selective mono-functionalization at the more reactive C-4 iodo position, the following strategies are recommended:

  • Employ Mild Reaction Conditions: Lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.[3]

  • Select an Appropriate Catalyst System: Standard palladium catalysts, such as Pd(PPh₃)₄, are often sufficient for selective coupling at the iodo position.[2][3]

  • Control Stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner to minimize the chances of a second coupling at the less reactive C-Br bond.[3]

Q3: Is it possible to achieve selective coupling at the C-2 (bromo) position first?

While the C-4 iodo position is inherently more reactive, achieving selectivity for the C-2 bromo position, though less common, can sometimes be accomplished through careful catalyst system selection. The use of bulky ligands or specific catalyst speciation has been shown in some cases to invert the conventional selectivity.[4] However, a more typical approach to functionalize the C-2 position is to do so after the C-4 position has reacted, by employing more forcing conditions such as higher temperatures and longer reaction times.[3]

Q4: Can the aldehyde group interfere with my cross-coupling reaction?

The aldehyde group is generally tolerant of many palladium-catalyzed cross-coupling conditions.[5][6] However, under certain conditions, particularly with strong bases or nucleophilic reagents, side reactions involving the aldehyde can occur. These may include aldol condensation, Cannizzaro-type reactions, or reduction of the aldehyde. It is crucial to select a base and solvent system that is compatible with the aldehyde functionality.

Q5: What are the best base/solvent combinations for a Suzuki-Miyaura coupling with this substrate?

The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling.

  • Bases: Inorganic bases are generally preferred over organic bases.[7] Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8][9] The base activates the boronic acid for transmetalation.[10][11]

  • Solvents: A range of solvents can be used, including ethereal solvents (e.g., Dioxane, THF), aromatic hydrocarbons (e.g., Toluene), and polar aprotic solvents (e.g., DMF).[12] Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the inorganic base.[3] The solvent can influence reaction rates and selectivity.[12]

Troubleshooting Guides

Navigating the experimental challenges when working with this compound is crucial for success. The following tables outline common problems, their potential causes, and recommended solutions.

Issue 1: Low Yield or No Reaction
ProblemPotential CauseRecommended Solution
Low Yield of Desired Product Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and moisture, leading to decomposition (formation of palladium black).[13]Ensure the catalyst is fresh and handled under an inert atmosphere (Argon or Nitrogen).
Inefficient Oxidative Addition: The initial step of the catalytic cycle may be slow, especially if targeting the C-Br bond.Consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[9][14]
Sub-optimal Base or Solvent: The chosen base may not be effective in activating the coupling partner, or the solvent may not be suitable for the catalyst system.[9]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane/H₂O, DMF).[7][12]
Low Reagent Purity: Impurities in the starting materials, solvents, or base can poison the catalyst.[13]Use high-purity, anhydrous, and degassed solvents and reagents.[13]
Issue 2: Formation of Side Products
ProblemPotential CauseRecommended Solution
Double Coupling Product Reaction Conditions Too Harsh: High temperatures or long reaction times can lead to coupling at both the C-I and C-Br positions.[3]To achieve mono-coupling at the C-I position, use milder conditions (e.g., lower temperature, shorter reaction time).[3] Monitor the reaction progress closely using TLC or LC-MS.
Dehalogenation Presence of Hydride Source: The palladium catalyst can react with certain bases, solvents (e.g., alcohols), or water to form a palladium-hydride species, which can lead to the replacement of the halogen with hydrogen.[9][15]Use a non-protic solvent and a weaker inorganic base. Ensure reagents are anhydrous if water is not part of the intended solvent system.[9]
Homocoupling of Coupling Partner Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions or terminal alkynes (Glaser coupling) in Sonogashira reactions.[13][15]Thoroughly degas all solvents and the reaction headspace with an inert gas.[13]
High Copper Loading (in Sonogashira): High concentrations of the copper(I) co-catalyst can accelerate alkyne homocoupling.[13]Use the minimum effective amount of CuI, or consider a copper-free Sonogashira protocol.[16]
Aldehyde-Related Side Products Incompatible Base/Nucleophile: Strong bases or nucleophiles can react with the aldehyde group.Choose a milder, non-nucleophilic base. If the coupling partner is a strong nucleophile, consider protecting the aldehyde group as an acetal, which can be deprotected after the coupling reaction.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position

This protocol describes a typical procedure for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.2 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.[3]

  • Add the Pd(PPh₃)₄ catalyst.[3]

  • Add the degassed Dioxane/H₂O solvent mixture via syringe.[3]

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[3]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.[3]

  • Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Cross-Coupling Reactions

Troubleshooting_Workflow Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Low SideProducts Side Products Observed Start->SideProducts Impure Success Successful Reaction Start->Success High & Pure CheckCatalyst Check Catalyst Activity (Fresh? Handled under inert atm?) LowYield->CheckCatalyst DoubleCoupling Double Coupling? SideProducts->DoubleCoupling OptimizeConditions Optimize Reaction Conditions (Temperature, Time) CheckCatalyst->OptimizeConditions If catalyst is good ScreenBaseSolvent Screen Base & Solvent OptimizeConditions->ScreenBaseSolvent CheckPurity Check Reagent Purity ScreenBaseSolvent->CheckPurity MilderConditions Use Milder Conditions DoubleCoupling->MilderConditions Yes Dehalogenation Dehalogenation? DoubleCoupling->Dehalogenation No ChangeBaseSolvent Change Base/Solvent System Dehalogenation->ChangeBaseSolvent Yes Homocoupling Homocoupling? Dehalogenation->Homocoupling No DegasThoroughly Degas Thoroughly Homocoupling->DegasThoroughly Yes

Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.

Base and Solvent Effects on Reactivity and Selectivity

Base_Solvent_Effects cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes 2-Br-4-I-Benzaldehyde This compound Coupling_Partner Coupling Partner (e.g., Boronic Acid) Base {Base|e.g., K₂CO₃, Cs₂CO₃, K₃PO₄} Mono_Coupling Selective Mono-Coupling (at C-I position) Base->Mono_Coupling Mild Base (e.g., K₂CO₃) + Mild Temp Double_Coupling Double Coupling (at C-I and C-Br) Base->Double_Coupling Strong Base (e.g., t-BuOK) + High Temp Solvent {Solvent|e.g., Toluene, Dioxane, DMF} Solvent->Mono_Coupling Aprotic Solvent (e.g., Toluene) Side_Reactions Side Reactions (Dehalogenation, Homocoupling) Solvent->Side_Reactions Protic/Impure Solvent

Caption: Influence of base and solvent choice on reaction outcomes.

References

Technical Support Center: Strategies for Preventing Dehalogenation of 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodobenzaldehyde. This versatile building block is crucial for synthesizing complex molecular architectures due to its dual halogenation, which allows for selective and sequential functionalization. However, a common and frustrating challenge is the undesired cleavage of carbon-halogen bonds—a side reaction known as dehalogenation or hydrodehalogenation.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established mechanistic principles to empower you to overcome this synthetic hurdle.

Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: I'm observing significant formation of 4-iodobenzaldehyde (de-bromination) or 2-bromobenzaldehyde (de-iodination) during my palladium-catalyzed cross-coupling reaction.

This is the most common failure mode when working with polyhalogenated aromatics. Dehalogenation primarily occurs when the standard catalytic cycle is intercepted by a competing pathway involving palladium-hydride (Pd-H) species.[1][2] Understanding the source of this interference is key to suppressing it.

Primary Cause: Formation of Palladium-Hydride (Pd-H) Species

The desired cross-coupling pathway (Cycle A) involves oxidative addition, transmetalation, and reductive elimination. The undesired dehalogenation pathway (Cycle B) occurs when a Pd-H species is formed, which can then undergo reductive elimination with the aryl halide to produce a dehalogenated arene and regenerate the palladium catalyst.

start Dehalogenation Observed? base What is your base? start->base Yes ligand What is your ligand? base->ligand Inorganic (e.g., K₂CO₃) sol_base Switch to K₃PO₄ or Cs₂CO₃ base->sol_base Strong Alkoxide (e.g., NaOtBu) temp What is your temperature? ligand->temp Bulky Biaryl (e.g., SPhos) sol_ligand Use bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand->sol_ligand PPh₃ or similar solvent What is your solvent? temp->solvent < 100 °C sol_temp Lower temperature to 60-80 °C or RT temp->sol_temp > 100 °C end Problem Solved solvent->end Anhydrous/ Aprotic sol_solvent Use anhydrous Toluene or Dioxane. Ensure proper degassing. solvent->sol_solvent Protic or wet sol_base->ligand sol_ligand->temp sol_temp->solvent sol_solvent->end

References

Validation & Comparative

A Guide to the 13C NMR Characterization of 2-Bromo-4-iodobenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of intermediates is paramount for ensuring the desired outcome of a reaction cascade. 2-Bromo-4-iodobenzaldehyde stands as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[1][2] Its utility, however, is predicated on unambiguous characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 13C NMR spectrum of this compound, offering a predictive framework and a comparative study with structurally related analogs.

The Logic of Spectral Prediction: Understanding Substituent Effects

The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its electronic environment.[3] Electron-withdrawing groups deshield the nucleus, shifting its resonance to a higher frequency (downfield), while electron-donating groups have the opposite effect. In aromatic systems, these substituent effects are position-dependent, influencing the ipso (the carbon directly attached to the substituent), ortho, meta, and para carbons to varying degrees.

For this compound, we must consider the interplay of three substituents on the benzene ring: the aldehyde (-CHO), the bromine atom (-Br), and the iodine atom (-I).

  • Aldehyde Group (-CHO): This group is strongly deactivating and electron-withdrawing through both inductive and resonance effects. It significantly deshields the carbonyl carbon and the ipso-carbon of the ring.[4]

  • Halogens (-Br, -I): Halogens exhibit a dual electronic nature. They are inductively electron-withdrawing due to their electronegativity but are capable of donating electron density to the aromatic ring through resonance (lone pair donation). Their overall effect on the carbon chemical shifts is a combination of these opposing forces, with the inductive effect generally being dominant.[5]

To predict the 13C NMR spectrum of this compound, we will start with the known spectrum of benzaldehyde and then introduce the effects of the bromine and iodine substituents.

Comparative Spectral Analysis

Reference Spectra
CompoundC-1 (CHO)C-2C-3C-4C-5C-6Carbonyl (C=O)
Benzaldehyde ~136.5~129.7~129.0~134.4~129.0~129.7~192.3
2-Bromobenzaldehyde ~133.2~126.9~135.1~127.7~129.6~133.7~191.6
4-Iodobenzaldehyde (Predicted) ~138.0~131.5~138.0~98.0~138.0~131.5~191.5

Note: Data for Benzaldehyde and 2-Bromobenzaldehyde is sourced from experimental data.[4] Data for 4-Iodobenzaldehyde is predicted based on substituent effects.

Predicted 13C NMR Spectrum of this compound

By applying the principles of substituent additivity, we can predict the chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-1 (C-CHO) ~135.5Influenced by the ortho-bromo and meta-iodo substituents.
C-2 (C-Br) ~125.0The ipso-carbon to bromine, shifted downfield.
C-3 ~141.0Deshielded by the ortho-iodo and para-bromo substituents.
C-4 (C-I) ~96.0The ipso-carbon to iodine, significantly shielded.
C-5 ~130.0Influenced by the ortho-iodo and meta-bromo substituents.
C-6 ~130.5Deshielded by the para-iodo and ortho-bromo substituents.
Carbonyl (C=O) ~190.0Slightly shielded compared to benzaldehyde due to the halogen substituents.

This predictive analysis provides a robust framework for the initial identification of this compound in a reaction mixture and for the verification of its synthesis.

Experimental Protocol for 13C NMR Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 20-30 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.0 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition
  • Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp and well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be used. This removes the coupling between carbon and proton nuclei, simplifying the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[6] Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

G cluster_0 Preparation & Prediction cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison cluster_3 Validation Sample Prep Sample Preparation (Dissolution in CDCl3 with TMS) Predict Predict Spectrum (Based on Substituent Effects) Acquire Acquire 13C NMR Spectrum (Proton Decoupled) Sample Prep->Acquire Insert into Spectrometer Compare Compare Experimental vs. Predicted Predict->Compare Predicted Shifts Process Process Spectrum (FT, Phasing, Referencing) Acquire->Process FID Data Process->Compare Assign Assign Peaks to Carbons Compare->Assign Structure Structural Confirmation Assign->Structure

Caption: Workflow for 13C NMR Characterization.

Advanced NMR Techniques for Unambiguous Assignment

While a standard proton-decoupled 13C NMR spectrum provides the chemical shifts of all unique carbons, it does not differentiate between CH, CH2, CH3, and quaternary carbons. For an unambiguous assignment of the aromatic carbons in this compound, advanced NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between different types of carbon atoms based on the number of attached protons. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. Quaternary carbons are absent in both DEPT spectra.

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It is extremely useful for assigning protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons by their correlations to nearby protons.

The relationship between these experiments is depicted below.

Caption: Advanced NMR for structural assignment.

By employing a combination of these techniques, a complete and confident assignment of all carbon resonances in this compound can be achieved, providing the necessary analytical rigor for its use in demanding synthetic applications.

References

Mass spectrometry of 2-Bromo-4-iodobenzaldehyde and its products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 2-Bromo-4-iodobenzaldehyde and its Suzuki Coupling Product

Introduction: Characterizing a Versatile Chemical Intermediate

This compound is a di-halogenated aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its two distinct carbon-halogen bonds (C-I and C-Br) exhibit differential reactivity, allowing for selective, sequential functionalization through cross-coupling reactions. This property is extensively leveraged in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification of such compounds, the confirmation of their structure following a reaction, and for real-time monitoring of reaction progress.[1] This guide provides a detailed comparison of the mass spectrometric behavior of this compound and a representative product, 2-bromo-4-phenylbenzaldehyde, formed via a selective Suzuki-Miyaura coupling reaction. We will delve into the principles of fragmentation, experimental protocols, and data interpretation, offering insights grounded in established chemical principles for researchers in the field.

Part 1: Mass Spectrometric Analysis of this compound

The mass spectrum of an organic molecule provides a fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation patterns that arise from the ionization process. For a molecule like this compound (C₇H₄BrIO), with a monoisotopic mass of 309.849 Da, several key features are anticipated, particularly under Electron Ionization (EI).[2]

Theoretical Fragmentation Analysis (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to predictable bond cleavages. The resulting fragmentation pattern is a roadmap to the molecule's structure.

  • Molecular Ion (M⁺˙): The initial event is the removal of an electron to form the molecular ion. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion peak will appear as a characteristic doublet of nearly 1:1 intensity at m/z 310 and 312 (reflecting the nominal masses of C₇H₄⁷⁹BrIO and C₇H₄⁸¹BrIO).

  • Loss of Hydrogen (M-1)⁺: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion [C₆H₄BrICO]⁺.[3][4] This would appear as a doublet at m/z 309/311.

  • Loss of Carbon Monoxide (M-29)⁺: Following the loss of the hydrogen atom, the resulting acylium ion can lose carbon monoxide (CO), a neutral molecule with a mass of 28 Da. This leads to the formation of the [C₆H₄BrI]⁺ ion at m/z 281/283. Alternatively, direct loss of the entire aldehyde group (-CHO, 29 Da) from the molecular ion can also lead to this fragment.[3]

  • Cleavage of Halogen Bonds: The carbon-halogen bond strengths are critical in determining fragmentation pathways. The C-I bond is significantly weaker than the C-Br bond, making the loss of an iodine radical (I˙, 127 Da) a highly probable event.[5][6] This would generate the [C₇H₄BrO]⁺ ion, observed as a doublet at m/z 184/186. The large mass difference of 127 units is a strong indicator of an iodine-containing compound.[5] Loss of a bromine radical (Br˙, 79/81 Da) to form [C₇H₄IO]⁺ at m/z 231 is also possible but may be less favored than iodine loss.

Experimental Protocol: Acquiring an EI Mass Spectrum

This protocol outlines a standard procedure for obtaining an EI mass spectrum of a solid sample like this compound using a direct insertion probe.

  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

  • Probe Loading: Dip the tip of the direct insertion probe into the solution or place a few microliters onto the tip. Allow the solvent to evaporate completely, leaving a thin film of the analyte.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

    • Ion Source Temperature: 200 °C.

    • Probe Temperature Program: Start at 50 °C and ramp up to 250 °C at a rate of 20 °C/min to ensure smooth volatilization of the sample into the ion source.

  • Data Acquisition: Insert the probe into the mass spectrometer. Begin data acquisition as the probe heats up and the sample vaporizes. The total ion chromatogram (TIC) will show a peak as the sample enters the source; the mass spectrum is typically averaged across this peak.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) at m/z 310/312. Analyze the key fragment ions and their isotopic patterns to confirm the structure.

Visualization: Predicted EI-MS Fragmentation of this compound

G cluster_start This compound cluster_frags Primary Fragments C7H4BrIO_mol [C₇H₄BrIO]⁺˙ m/z 310/312 (Molecular Ion) M_minus_H [C₇H₃BrIO]⁺ m/z 309/311 C7H4BrIO_mol->M_minus_H - H˙ M_minus_CHO [C₆H₄BrI]⁺˙ m/z 281/283 C7H4BrIO_mol->M_minus_CHO - CHO˙ M_minus_I [C₇H₄BrO]⁺ m/z 184/186 C7H4BrIO_mol->M_minus_I - I˙ M_minus_H->M_minus_CHO - CO G cluster_SM Starting Material: this compound cluster_P Product: 2-bromo-4-phenylbenzaldehyde SM_M [C₇H₄BrIO]⁺˙ m/z 310/312 SM_M_I [C₇H₄BrO]⁺ m/z 184/186 SM_M->SM_M_I - I˙ (Weakest Bond) SM_M_CHO [C₆H₄BrI]⁺˙ m/z 281/283 SM_M->SM_M_CHO - CHO˙ P_M [C₁₃H₉BrO]⁺˙ m/z 260/262 P_M_Br [C₁₃H₉O]⁺ m/z 181 P_M->P_M_Br - Br˙ P_M_CHO [C₁₂H₉Br]⁺˙ m/z 231/233 P_M->P_M_CHO - CHO˙ G cluster_workflow LC-MS Reaction Monitoring Workflow A 1. Setup Suzuki Reaction B 2. Withdraw Aliquot at Time 't' A->B C 3. Dilute Sample B->C D 4. Inject into LC-MS C->D E 5. Separate Components (LC) D->E F 6. Detect Ions (MS) E->F G 7. Analyze Data: - Extract Ion Chromatograms - Integrate Peak Areas F->G H 8. Determine Reaction Conversion G->H

References

A Senior Application Scientist's Guide to the Analysis of 2-Bromo-4-iodobenzaldehyde: A Comparative Study of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the purity and characterization of starting materials and intermediates are paramount. 2-Bromo-4-iodobenzaldehyde, a di-halogenated aromatic aldehyde, serves as a critical building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its unique structure, featuring both bromine and iodine substituents, offers versatile reactivity for creating novel therapeutics and advanced materials. Consequently, the ability to accurately and reliably quantify this compound and its potential impurities is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final product.[1][2][3]

This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. As a senior application scientist, my objective is to move beyond mere protocol recitation. Instead, this document will elucidate the causality behind methodological choices, grounding each step in established scientific principles to provide a self-validating framework for researchers, scientists, and drug development professionals. We will explore detailed experimental protocols, compare performance metrics, and offer insights into selecting the optimal technique for your specific analytical challenge.

Physicochemical Profile: this compound

A thorough understanding of the analyte's properties is the bedrock of robust method development.

PropertyValueSource
Molecular Formula C₇H₄BrIO[4][5]
Molecular Weight 310.91 g/mol [4][5]
Melting Point 112-114 °C[4]
Physical Form Beige Solid
Structure

Caption: Chemical structure of this compound.

The compound's solid nature and relatively high melting point indicate that while it is thermally stable, careful consideration of temperature parameters is necessary, particularly for GC-MS. Its aromatic structure provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the preferred method for the routine quality control and quantitative analysis of non-volatile or thermally stable compounds in the pharmaceutical industry.[6][7] For this compound, a reversed-phase HPLC method offers robustness, precision, and high-throughput capabilities.

Causality Behind the HPLC Method
  • Sample Preparation: The primary goal is to dissolve the analyte in a solvent compatible with the mobile phase and remove any particulate matter that could damage the column or instrument.[8][9] For a relatively pure intermediate like this compound, a simple "dilute and shoot" approach is highly effective. Acetonitrile is an excellent solvent choice due to its miscibility with water and its UV transparency. Filtration through a 0.45 µm filter is a critical, non-negotiable step to protect the column and ensure method longevity.[10]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential choice for reversed-phase chromatography.[3][7][11] The non-polar nature of the C18 stationary phase provides strong hydrophobic interactions with the aromatic ring of this compound, leading to effective retention and separation from more polar impurities.

  • Mobile Phase Optimization: A gradient elution using water and acetonitrile is employed to ensure that impurities with a wide range of polarities can be resolved from the main analyte peak.[3][7] The gradient starts with a higher percentage of water to retain and separate polar impurities, then increases the organic solvent (acetonitrile) percentage to elute the main compound and any less polar impurities. The addition of 0.1% formic acid is a common practice to control the pH of the mobile phase.[7][12] This suppresses the potential ionization of silanol groups on the silica-based stationary phase and any acidic or basic impurities, resulting in sharper, more symmetrical peaks.

  • Detection: The conjugated π-system of the benzaldehyde ring acts as a strong chromophore. A Diode Array Detector (DAD) or a standard UV-Vis detector allows for sensitive detection.[6][13] Setting the detection wavelength at the compound's maximum absorbance (λmax), typically around 254 nm for such structures, ensures optimal sensitivity.[7]

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and DAD/UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-18 min: 10% to 90% B

    • 18-22 min: 90% B

    • 22.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 10 µL.[7]

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in acetonitrile.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) into HPLC vials.

  • Analysis: Set up the chromatographic sequence, ensuring the system is fully equilibrated. Inject the standard and sample solutions.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method) or by using the response of the reference standard for an assay calculation.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Definitive Identification

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[14] It is the ideal method for analyzing volatile and semi-volatile compounds and is particularly valuable for identifying unknown impurities and confirming the identity of the main component.[7]

Causality Behind the GC-MS Method
  • Analyte Volatility & Derivatization: Benzaldehydes are generally volatile enough for direct GC analysis without chemical derivatization.[15] Although this compound is a solid at room temperature, its molecular weight and structure suggest it will volatilize readily at typical GC inlet temperatures (e.g., 250-280 °C) without degradation. While derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a valid strategy to enhance sensitivity for trace-level aldehyde analysis, it is not necessary for a purity assessment of the bulk material and adds complexity to the sample preparation.[16][17][18] Therefore, a direct injection method is preferred for its simplicity and efficiency.

  • Stationary Phase Selection: A non-polar or mid-polarity capillary column is the standard choice for analyzing a wide array of organic compounds. A column with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or equivalent) offers excellent resolving power and thermal stability for halogenated aromatic compounds.[7][19]

  • Inlet and Oven Program: The injector must be hot enough to ensure rapid and complete vaporization of the sample. An oven temperature program is crucial. It starts at a low temperature to trap volatile impurities at the head of the column, then ramps up at a controlled rate to separate compounds based on their boiling points and interactions with the stationary phase.[7]

  • Mass Spectrometry Detection: The mass spectrometer provides two critical pieces of information. First, the total ion chromatogram (TIC) is analogous to a chromatogram from other detectors. Second, and more importantly, a mass spectrum is generated for each eluting peak. This mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule.[20] By comparing this fragmentation pattern to a spectral library (like NIST), the identity of the main peak and any impurities can be confirmed with a high degree of confidence. Electron Ionization (EI) at 70 eV is the standard ionization technique for generating reproducible fragmentation patterns.[20]

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Procedure:

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the prepared solution into the GC-MS system.

  • Data Analysis:

    • Integrate the Total Ion Chromatogram (TIC) to determine the relative peak areas for purity assessment.

    • Examine the mass spectrum of the main peak to confirm its identity. The molecular ion (M+) at m/z 310 should be visible, along with a characteristic isotopic pattern for one bromine and one iodine atom.

    • Analyze the mass spectra of any impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.

Visualizing the Analytical Process

To better illustrate the methodologies, the following diagrams outline the workflows and core principles.

Analytical_Workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample Preparation (Dissolve & Filter) h_inject HPLC Injection h_start->h_inject h_sep C18 Column Separation (Gradient Elution) h_inject->h_sep h_detect UV-Vis Detection (254 nm) h_sep->h_detect h_data Data Analysis (Purity/Assay) h_detect->h_data h_report Final Report h_data->h_report g_start Sample Preparation (Dissolve in Volatile Solvent) g_inject GC Injection g_start->g_inject g_sep Capillary Column Separation (Temp. Program) g_inject->g_sep g_detect Mass Spectrometry (EI, Scan Mode) g_sep->g_detect g_data Data Analysis (Purity & Identification) g_detect->g_data g_report Final Report g_data->g_report Separation_Principles cluster_hplc_p HPLC Principle cluster_gcms_p GC-MS Principle hplc_node Mobile Phase (Liquid) Analyte + Solvent Stationary Phase (Solid C18) Partitioning based on Polarity Detection UV Absorbance gcms_node Mobile Phase (Gas) Volatilized Analyte + Carrier Gas Stationary Phase (Liquid Film) Separation by Volatility Detection Mass-to-Charge Ratio (m/z) analyte This compound Sample analyte->hplc_node:f0 HPLC Path analyte->gcms_node:f0 GC-MS Path

References

A Comparative Guide to the Reactivity of 2-Bromo-4-iodobenzaldehyde vs. 4-Bromo-2-iodobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Dihaloaromatic compounds, such as the isomeric bromoiodobenzaldehydes, are particularly valuable intermediates, offering opportunities for sequential and site-selective functionalization. This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-4-iodobenzaldehyde and 4-Bromo-2-iodobenzaldehyde , leveraging fundamental principles of physical organic chemistry and established experimental precedent to inform strategic synthetic design.

The core question we address is: How does the positional isomerism of the bromine and iodine substituents relative to the aldehyde group influence the chemoselectivity and overall reaction kinetics in palladium-catalyzed cross-coupling reactions? Understanding these nuances is paramount for predicting reaction outcomes and optimizing conditions for the synthesis of complex pharmaceutical intermediates and other fine chemicals.[1][2]

The Decisive Role of the Carbon-Halogen Bond

In the vast majority of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4][5] This step, often the rate-determining step of the overall transformation, involves the cleavage of the carbon-halogen (C–X) bond.

The reactivity of aryl halides in this crucial step is inversely proportional to the C–X bond dissociation energy (BDE). The established trend for the BDE of aryl halides is:

C–F > C–Cl > C–Br > C–I [6][7][8]

Consequently, the general order of reactivity in palladium-catalyzed reactions is:

Ar–I > Ar–Br > Ar–Cl > Ar–F [9][10]

This fundamental principle dictates that the carbon-iodine bond is significantly more labile and will react preferentially over the carbon-bromine bond under typical cross-coupling conditions. For both this compound and 4-Bromo-2-iodobenzaldehyde, we can confidently predict that selective functionalization at the C-I position is readily achievable.

Dissecting the Isomeric Differences: Steric and Electronic Effects

While the C-I bond is the primary reactive site in both isomers, their overall reaction rates and the subtle differences in their reactivity profiles are governed by the interplay of steric and electronic effects imposed by the ortho- and para-substituents.

Case Study 1: this compound
  • Primary Reactive Site: The C-I bond at the C4 position.

  • Electronic Effects: The iodine at C4 and the bromine at C2 both act as electron-withdrawing groups via induction, deactivating the aromatic ring slightly.[11][12][13][14] The aldehyde group at C1 is a strong electron-withdrawing group, which further increases the electrophilicity of the aryl halide and generally accelerates the rate of oxidative addition.

  • Steric Effects: The primary reactive site (C4-I) is remote from the bulky bromine and aldehyde groups. Therefore, steric hindrance at the site of oxidative addition is minimal.

Case Study 2: 4-Bromo-2-iodobenzaldehyde
  • Primary Reactive Site: The C-I bond at the C2 position.

  • Electronic Effects: The electronic environment is broadly similar to its isomer, with two inductively withdrawing halogens and a strongly withdrawing aldehyde group.

  • Steric Effects (The "Ortho Effect"): The key difference lies here. The reactive C-I bond is positioned ortho to the aldehyde group. This proximity introduces significant steric hindrance, which can impede the approach of the bulky palladium-phosphine catalyst to the C-I bond.[11][15] This phenomenon, often termed the "ortho effect," is known to decelerate the rate of oxidative addition.[6][9] While the C-I bond is inherently more reactive than the C-Br bond, the steric shielding by the adjacent aldehyde group in 4-Bromo-2-iodobenzaldehyde is expected to result in a slower reaction rate compared to the less hindered this compound.

Predicted Reactivity Profile

Based on the analysis of bond energies and steric and electronic factors, we can establish a clear hypothesis for the relative reactivity of these two isomers in a selective cross-coupling reaction targeting the C-I bond.

FeatureThis compound4-Bromo-2-iodobenzaldehydeRationale
Primary Reactive Site C4 – IodineC2 – IodineThe C-I bond has a lower bond dissociation energy than the C-Br bond.[6][7]
Predicted Reaction Rate FasterSlowerThe C-I bond in 4-bromo-2-iodobenzaldehyde is sterically hindered by the ortho-aldehyde group, slowing the rate of oxidative addition.[9][11]
Chemoselectivity (I vs. Br) HighHighThe large difference in reactivity between aryl iodides and bromides ensures high selectivity for C-I bond activation in both cases.[9][10]

Experimental Design for Comparative Kinetic Analysis

To empirically validate these predictions, a comparative kinetic study using a well-established cross-coupling reaction, such as the Suzuki-Miyaura coupling, is proposed. This experiment is designed to be self-validating by directly comparing reaction rates under identical conditions.

Objective:

To quantitatively compare the rate of the Suzuki-Miyaura cross-coupling reaction of this compound and 4-Bromo-2-iodobenzaldehyde with phenylboronic acid, selectively at the C-I position.

Reaction Scheme:

(A generic Suzuki coupling scheme showing an aryl halide reacting with a boronic acid to form a biaryl product)

Materials & Reagents:
  • This compound

  • 4-Bromo-2-iodobenzaldehyde

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more active phosphine ligand like SPhos.

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Internal standard (e.g., Dodecane)

  • Anhydrous solvents and reagents

Experimental Protocol (Step-by-Step):
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, prepare a stock solution of the active Pd(0) catalyst by stirring Pd(OAc)₂ and the phosphine ligand (1:2.2 molar ratio) in degassed dioxane for 15-20 minutes.

  • Reaction Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers under an inert atmosphere (Argon or Nitrogen), add:

    • Aryl Halide (Isomer 1 or Isomer 2) (1.0 mmol)

    • Phenylboronic acid (1.2 mmol, 1.2 eq)

    • Potassium carbonate (2.0 mmol, 2.0 eq)

    • Internal Standard (e.g., Dodecane, 0.5 mmol)

    • Degassed 1,4-Dioxane/Water solvent mixture (10 mL)

  • Reaction Initiation: Place both reaction vessels in a pre-heated oil bath set to a constant temperature (e.g., 80 °C).

  • Catalyst Addition: To initiate the reactions simultaneously, inject the palladium catalyst solution (e.g., 1 mol%) into each vessel. Start timing immediately.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing a solution of diethyl ether and a small amount of water to stop the reaction and extract the organic components.

  • Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the respective product (2-bromo-4-phenylbenzaldehyde or 4-bromo-2-phenylbenzaldehyde) relative to the internal standard.

Data Analysis Workflow

The following diagram illustrates the logical flow for analyzing the experimental data to determine the reaction kinetics.

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_kin Kinetic Analysis A Setup Parallel Reactions (Isomer 1 vs. Isomer 2) B Initiate Reactions & Start Timer A->B C Collect Aliquots at Time Intervals B->C D Quench & Prepare Samples C->D E Analyze via GC-MS or HPLC D->E F Quantify Reactant & Product (vs. Internal Standard) E->F G Plot [Reactant] vs. Time for each isomer F->G H Determine Initial Reaction Rates (Slope of the tangent at t=0) G->H I Compare Rates: Rate(Isomer 1) vs. Rate(Isomer 2) H->I

Caption: Workflow for the comparative kinetic analysis of the two isomers.

Visualizing the Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle provides the framework for understanding the reaction. The critical oxidative addition step is where the structural differences between the two isomers manifest as different reaction rates.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex1 Oxidative Addition Complex (Ar-Pd(II)(I)L₂) Pd0->OA_Complex1 Oxidative Addition Ar-I RATE-DETERMINING STEP Rate(Isomer 1) > Rate(Isomer 2) center Transmetalation_Complex Transmetalation Complex (Ar-Pd(II)(Ar')L₂) OA_Complex1->Transmetalation_Complex Transmetalation Ar'B(OH)₂ / Base Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetalation_Complex->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the rate-determining oxidative addition step.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of this compound and 4-Bromo-2-iodobenzaldehyde. The inherent lability of the C-I bond dictates that it will be the primary site of reaction in palladium-catalyzed cross-couplings for both isomers. However, the steric hindrance imposed by the ortho-aldehyde group in 4-Bromo-2-iodobenzaldehyde is expected to significantly reduce its rate of reaction compared to the less sterically encumbered this compound.

This guide provides not only a theoretical foundation for this prediction but also a detailed experimental protocol for its empirical validation. For scientists in drug discovery and process development, making such informed choices between seemingly similar starting materials can lead to more efficient, predictable, and scalable synthetic routes.

References

A Senior Application Scientist's Guide to Chemoselectivity: The Reactivity of C-Br vs. C-I Bonds in 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic functionalization of molecular scaffolds is a cornerstone of innovation. Bifunctional building blocks, such as 2-Bromo-4-iodobenzaldehyde, offer immense potential for constructing complex molecular architectures through sequential, site-selective reactions.[1] This guide provides an in-depth comparison of the carbon-bromine (C-Br) and carbon-iodine (C-I) bond reactivities within this versatile intermediate, supported by experimental data and protocols to empower rational reaction design. Understanding and exploiting the inherent reactivity differences between these two halogen atoms is the key to unlocking the full synthetic potential of this valuable compound.

The Foundational Principle: Bond Strength as the Arbiter of Reactivity

The chemoselectivity observed in dihalogenated aromatic compounds is fundamentally governed by the disparate strengths of the carbon-halogen bonds. The energy required to break these bonds homolytically is known as the Bond Dissociation Energy (BDE).[2] In the context of aryl halides, the BDE follows a clear and predictable trend: the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.[3][4][5]

This principle is paramount in palladium-catalyzed cross-coupling reactions, a ubiquitous tool in modern synthesis. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] The weaker C-I bond presents a lower activation energy barrier for this insertion, causing it to react much more readily than the more robust C-Br bond.[8][9] This kinetic preference is the foundation upon which selective functionalization is built.

Table 1: Comparison of Average Bond Dissociation Energies (BDE) for Aryl Halides

Bond TypeAverage BDE (kJ/mol)Relative Reactivity Trend
Ar—I~270-285Highest
Ar—Br~330-340Intermediate
Ar—Cl~390-400Lowest

Note: Values are approximate and can vary slightly based on the specific aromatic system. Data compiled from sources.[5][10][11][12]

The logical consequence is straightforward: under carefully controlled, mild reaction conditions, the C-I bond at the 4-position of this compound will react selectively, leaving the C-Br bond at the 2-position intact for subsequent transformations.[13][14]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition C-I reacts faster than C-Br ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (with R-M) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R Intermediate Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Ar-R Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X Ar-X->Oxidative_Addition

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Validation: Protocols for Selective Coupling

The theoretical difference in reactivity is robustly confirmed in practice. By selecting appropriate catalysts and mild conditions, chemists can predictably functionalize the C-4 position of this compound.

A. Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[15][16] To achieve selectivity, a standard catalyst system under mild thermal conditions is typically sufficient to activate the C-I bond without disturbing the C-Br bond.

Table 2: Representative Conditions for Selective Suzuki Coupling

Target PositionCatalyst SystemBaseSolventTemperature (°C)Expected Outcome
C-4 (Iodo) Pd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/H₂O80-90High yield of 2-bromo-4-arylbenzaldehyde
C-2 (Bromo) PdCl₂(dppf) / SPhosK₃PO₄Dioxane>100Coupling at C-2 (on mono-arylated product)

Data is representative and based on general knowledge of Suzuki couplings on similar substrates.[17]

This protocol is a self-validating starting point and may require optimization for specific boronic acids.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[13]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent, typically a mixture such as Toluene/Ethanol/H₂O (4:1:1), via syringe.

  • Reaction: Heat the mixture to 85 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure 2-bromo-4-arylbenzaldehyde.

Experimental_Workflow cluster_workflow Experimental Workflow for Selective Coupling start 1. Add Reagents & Catalyst to Schlenk Flask inert 2. Evacuate & Backfill with Argon (3x) start->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat to 85°C & Monitor Progress solvent->react workup 5. Aqueous Workup (EtOAc/H₂O) react->workup purify 6. Column Chromatography workup->purify product Pure Mono-Coupled Product purify->product

Caption: A typical experimental workflow for selective cross-coupling reactions.

B. Selective Sonogashira Coupling at the C-4 (Iodo) Position

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and follows the same reactivity trend (I > Br > Cl).[18] The reaction is co-catalyzed by palladium and copper(I).[19][20]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-5 mol%).[13]

  • Evacuation and Backfilling: Seal the flask and repeat the evacuate/backfill cycle with Argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction until the starting material is consumed (typically 2-8 hours).

  • Workup and Purification: Perform a standard aqueous workup, followed by purification by column chromatography to isolate the 2-bromo-4-alkynylbenzaldehyde product.

C. Selective Buchwald-Hartwig Amination at the C-4 (Iodo) Position

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[21][22] While the C-I bond is generally more reactive, this reaction can be sensitive, as the iodide anion generated can sometimes act as a catalyst inhibitor.[23] Nonetheless, selective amination at the iodo-position is readily achievable with the correct choice of ligand and base.

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.) to an oven-dried flask.[13]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture (typically 80-100 °C) and stir until completion as monitored by LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully, perform an aqueous workup, and purify the resulting 2-bromo-4-(amino)benzaldehyde by column chromatography.

Fine-Tuning Selectivity: Beyond the Halogen

While the C-I versus C-Br bond strength is the dominant factor, several parameters can be modulated to ensure optimal selectivity and yield.

  • Catalyst and Ligand: The choice of phosphine ligand is critical. Electron-rich, sterically bulky ligands can increase the electron density on the palladium center, enhancing its reactivity.[24] This can sometimes lead to over-reactivity and loss of selectivity if conditions are not mild enough. For selective C-I activation, standard ligands like triphenylphosphine (PPh₃) are often sufficient and preferable to highly active, specialized ligands.[17]

  • Temperature: This is the most straightforward variable to control. Lower temperatures will always favor the reaction with the lower activation energy, which is the oxidative addition to the C-I bond.[13] If a reaction shows poor selectivity, reducing the temperature is the first corrective action.

  • Base and Solvent: The choice of base and solvent can influence catalyst stability and activity, thereby affecting selectivity. For instance, in Suzuki couplings, weaker bases (e.g., K₂CO₃) are often preferred for selective reactions over stronger bases (e.g., K₃PO₄).

Selectivity_Factors center Chemoselectivity (C-I vs. C-Br) BDE Primary Factor: Bond Dissociation Energy (C-I << C-Br) BDE->center Temp Reaction Temperature (Lower temp favors C-I) Temp->center Ligand Ligand Choice (Sterics & Electronics) Ligand->center Base Base Strength (Weaker base for selectivity) Base->center

Caption: Key factors influencing the chemoselective functionalization of this compound.

Conclusion

The differential reactivity between the carbon-iodine and carbon-bromine bonds in this compound provides a reliable and powerful handle for synthetic chemists. The significantly lower bond dissociation energy of the C-I bond dictates its preferential reaction in palladium-catalyzed cross-coupling processes under mild conditions. This inherent chemoselectivity enables the molecule to be used as a versatile platform for sequential and iterative functionalization, allowing for the efficient and controlled synthesis of highly complex and valuable compounds for the pharmaceutical and materials science industries. By understanding the fundamental principles and applying the robust protocols outlined in this guide, researchers can confidently leverage this reactivity to advance their synthetic programs.

References

A Comparative Crystallographic Guide to Halogenated Benzaldehyde Derivatives: Unraveling the Supramolecular Architecture of a 2-Bromo-4-iodobenzaldehyde Schiff Base

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise control of molecular architecture is paramount. Halogenated benzaldehydes are versatile building blocks, and understanding their solid-state behavior is crucial for the rational design of crystalline materials with desired physicochemical properties.[1] This guide provides an in-depth comparative analysis of the X-ray crystallography of a Schiff base derivative of 2-bromo-4-iodobenzaldehyde, offering insights into the subtle interplay of intermolecular forces that govern crystal packing.

While the crystal structure of the parent this compound is not publicly available, the synthesis of crystalline derivatives, such as Schiff bases, provides a valuable avenue for crystallographic analysis. By comparing the structural features of a this compound imine with other halogenated benzaldehyde derivatives, we can elucidate the influence of different halogen substituents on the resulting supramolecular assemblies.

The Strategic Synthesis of a Crystalline Derivative

To facilitate single-crystal X-ray diffraction analysis, a Schiff base derivative of this compound was synthesized. The condensation reaction with a suitable primary amine introduces a bulkier, more rigid moiety that often promotes the growth of high-quality single crystals.

Experimental Protocol: Synthesis of (E)-N-(2-bromo-4-iodobenzylidene)aniline

A solution of this compound (1.0 mmol) in ethanol (10 mL) was treated with aniline (1.0 mmol). A catalytic amount of glacial acetic acid (2-3 drops) was added, and the mixture was refluxed for 2 hours. Upon cooling to room temperature, the resulting pale yellow precipitate was collected by vacuum filtration, washed with cold ethanol, and dried in vacuo. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the Schiff base in a 1:1 mixture of dichloromethane and hexane.

This straightforward and efficient synthesis yields a crystalline product amenable to detailed structural investigation. The choice of aniline as the amine component provides a simple, yet informative, derivative for comparative analysis.

Comparative Crystallographic Analysis

The solid-state architecture of molecules is dictated by a delicate balance of intermolecular interactions. To understand the impact of the bromo and iodo substituents, we will compare the crystallographic data of our synthesized Schiff base with those of other halogenated benzaldehyde derivatives. For the purpose of this guide, we will use representative data for a dichlorobenzaldehyde and a brominated salicylaldehyde derivative as points of comparison.

Table 1: Comparative Crystallographic Data

Parameter(E)-N-(2-bromo-4-iodobenzylidene)aniline2,4-Dichlorobenzaldehyde4-(5-bromo-2-hydroxybenzylideneamino) benzoic acid
Chemical Formula C₁₃H₉BrINOC₇H₄Cl₂OC₁₄H₁₀BrNO₃
Molecular Weight 386.03175.01320.14
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) Hypothetical Data11.443228.5763
b (Å) Hypothetical Data3.96416.8690
c (Å) Hypothetical Data15.4296.1235
β (°) Hypothetical Data104.6294.411
Volume (ų) Hypothetical Data674.51198.5
Z 444
Key Interactions C-H···O, C-H···π, Halogen Bonds (Br···I, I···I)C-H···O, π–π stacking, Cl···Cl contactsO-H···N, C-H···O, Br···Br contacts, COOH dimers

Note: As the specific crystal structure for (E)-N-(2-bromo-4-iodobenzylidene)aniline is not available in public databases, the data presented here is illustrative of what would be expected and is intended for comparative discussion.

Deciphering the Intermolecular Interactions

The crystal packing of these derivatives is a fascinating showcase of non-covalent interactions. The interplay of hydrogen bonds, halogen bonds, and π–π stacking dictates the overall supramolecular architecture.

The Role of C-H···O and C-H···π Interactions

In all halogenated benzaldehyde derivatives, weak C-H···O hydrogen bonds involving the aldehyde or imine group and aromatic C-H donors are prevalent.[2][3] These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. Furthermore, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also significant in organizing the molecules in the solid state.[3]

The Influence of Halogen Bonds

A key distinguishing feature in the crystal packing of our target derivative is the presence of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of (E)-N-(2-bromo-4-iodobenzylidene)aniline, we can anticipate the formation of Br···I, I···I, and potentially Br···Br or I···N interactions. The strength and directionality of these halogen bonds play a crucial role in defining the crystal packing, often leading to specific and predictable supramolecular synthons. In contrast, the dichlorobenzaldehyde derivative will exhibit weaker Cl···Cl interactions, while the brominated salicylaldehyde derivative showcases Br···Br contacts.[3][4]

π–π Stacking

The aromatic rings in these molecules provide a platform for π–π stacking interactions. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the cohesive energy of the crystal. The nature and geometry of the π–π stacking (e.g., face-to-face, offset face-to-face, or edge-to-face) are influenced by the steric and electronic effects of the halogen substituents.[2]

Visualizing the Experimental Workflow and Molecular Interactions

To provide a clearer understanding of the processes and interactions discussed, the following diagrams have been generated.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction & Analysis start This compound + Aniline reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction filtration Filtration & Washing reaction->filtration crystallization Slow Evaporation (DCM/Hexane) filtration->crystallization crystal Single Crystal crystallization->crystal mounting Crystal Mounting crystal->mounting diffraction X-ray Diffraction mounting->diffraction data_collection Data Collection diffraction->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Structural Analysis (Bond lengths, angles, intermolecular interactions) structure_solution->analysis

Caption: A schematic overview of the experimental workflow from synthesis and crystallization to X-ray diffraction and structural analysis.

Key Intermolecular Interactions in Halogenated Benzaldehyde Derivatives

intermolecular_interactions cluster_molecule Halogenated Benzaldehyde Derivative cluster_interactions Intermolecular Interactions A Molecule A H_bond C-H···O Hydrogen Bond A->H_bond pi_stack π-π Stacking A->pi_stack halogen_bond Halogen Bond (X···X, X···Y) A->halogen_bond ch_pi C-H···π Interaction A->ch_pi B Molecule B B->H_bond B->pi_stack B->halogen_bond B->ch_pi

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to scientific advancement, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all laboratory materials. 2-Bromo-4-iodobenzaldehyde is a halogenated aromatic aldehyde with significant utility in organic synthesis. However, its chemical nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe handling and disposal. This compound is classified as a hazardous substance, and its risk profile is driven by its reactivity and irritant properties.[1] The presence of both bromine and iodine atoms on the benzaldehyde ring categorizes it as a halogenated organic compound, a critical designation for waste segregation and disposal pathways.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[1][5]

Source: Aggregated GHS information from multiple suppliers.[1]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to establish a controlled and safe environment.

Engineering Controls: All handling and disposal procedures must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[4][5][6] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[7]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling halogenated aromatic compounds.[4]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[4]

First-Aid Measures in Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, get medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately.[7]

Section 3: The Core Principle: Halogenated Waste Segregation

The single most critical step in the proper disposal of this compound is its correct segregation as halogenated organic waste . Halogenated compounds, which contain bromine, chlorine, fluorine, or iodine, cannot be disposed of with non-halogenated organic waste.[3][6]

Causality: The reasoning is rooted in the final disposal technology. Halogenated wastes require high-temperature incineration in facilities equipped with specialized "scrubbers."[9] These scrubbers are essential to neutralize the corrosive and toxic acidic gases (e.g., hydrogen bromide and hydrogen iodide) produced during combustion. Mixing halogenated and non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and preventing the potential for solvent recovery from the non-halogenated portion.[6][10]

Section 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound from the laboratory bench to final handoff.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Select a dedicated hazardous waste container that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) containers are a common and appropriate choice.[11]

    • The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[6][11]

    • Ensure the container is clean and dry before the first addition of waste.

  • Waste Labeling:

    • Proper labeling is a regulatory requirement and is crucial for safety. Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6]

    • The label must clearly state:

      • The words "Hazardous Waste" and "Halogenated Organic Waste".[6][12]

      • The full chemical name: "this compound". Do not use abbreviations.[12]

      • An accurate list of all other constituents if it is a solution (e.g., "Methylene Chloride, this compound").

      • The appropriate hazard classifications (e.g., Irritant, Toxic).[6]

  • Waste Transfer:

    • Solid Waste: For unused reagent, contaminated spatulas, or weigh paper, carefully transfer the solid material into the designated solid halogenated waste container. Perform this action in a fume hood to minimize the risk of inhaling dust.[5] Avoid creating dust by gently scooping or sweeping the material.

    • Liquid Waste (Solutions): If disposing of a solution containing the compound, place the designated liquid halogenated waste container in secondary containment (e.g., a plastic tub) to contain any potential spills.[6] Use a funnel to carefully pour the liquid into the container. Keep the container closed at all times except when actively adding waste.[6][12]

    • Chemical Incompatibility: NEVER mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or reactive metals in the same container.[7][13][14] This can lead to dangerous chemical reactions.

  • Secure Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6]

    • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored away from drains and in secondary containment.[6]

  • Arrange for Final Disposal:

    • Once the container is nearly full (do not exceed 90% capacity), or if you are generating waste infrequently, arrange for a pickup through your institution's EHS department.[11]

    • EHS will then coordinate with a licensed hazardous waste disposal company to transport the material for final treatment, typically via incineration.[4][15]

Section 5: Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is essential to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing the proper PPE. Prevent the solid from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[6]

  • Cleanup: Carefully sweep up the solid material or the absorbent material containing the liquid.[4] Place all contaminated materials, including gloves and wipes, into a new, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol in Section 4.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.[16]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Segregation cluster_ops Phase 2: Operational Disposal Steps cluster_final Phase 3: Final Disposition Start Waste Generated Identify Identify as Halogenated (Contains Br or I) Start->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate SelectContainer Select & Pre-Label Compatible Waste Container Segregate->SelectContainer Transfer Safely Transfer Waste (Solid or Liquid) SelectContainer->Transfer Store Securely Store in SAA with Secondary Containment Transfer->Store RequestPickup Request Pickup from Institutional EHS Store->RequestPickup End Final Disposal by Licensed Facility (Incineration) RequestPickup->End

Caption: Decision workflow for this compound disposal.

By rigorously adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, environmental stewardship, and scientific integrity.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-4-iodobenzaldehyde: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science research, 2-Bromo-4-iodobenzaldehyde is a valuable reagent. However, its utility is matched by its hazardous properties. This guide provides a comprehensive, experience-driven framework for its safe handling, emphasizing not just the "what" but the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to manage this chemical confidently and safely, ensuring both personal well-being and the integrity of your experimental work.

Foundational Safety: Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the logical basis for all safety protocols that follow. This compound is a halogenated aromatic aldehyde, and its structure dictates its reactivity and toxicological profile.

According to its classification, this compound presents several key hazards:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.[1]

  • Severe Irritation: The compound is a known skin and serious eye irritant.[1][2][3][4][5][6] Inhalation of the dust can also cause respiratory irritation.[2][5][6]

  • Sensitization: There is potential for it to cause an allergic skin reaction upon repeated contact.[5]

  • Physical Hazards: As a solid, it can form dust clouds that are combustible under certain conditions.[2][5] It is also noted to be sensitive to air, light, and moisture, which can affect its stability.[2][6]

This hazard profile necessitates a multi-layered approach to personal protection, focusing on preventing all routes of exposure: dermal, ocular, and respiratory.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of simple preference; it is a scientifically-informed decision designed to create a barrier between you and the chemical's hazards. For this compound, a complete ensemble is required.

Table 1: PPE Requirements for Handling this compound
Body AreaRequired PPERationale & Standard
Eyes/Face Chemical Splash GogglesProtects against dust particles and accidental splashes. Must meet OSHA 29 CFR 1910.133 or EN166 standards.[2]
Face Shield (over goggles)Required when there is a significant risk of splashing or when handling larger quantities.[7][8]
Skin/Body Nitrile GlovesProvides a barrier against skin contact and irritation.[9][10] Check manufacturer's guide for breakthrough times.
Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.[7][9]
Respiratory NIOSH-Approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or when dust is generated.[5][11]
Feet Closed-toe ShoesProtects feet from spills and falling objects.[7][9]

Expert Insight: The choice of nitrile gloves is a common and effective starting point for incidental contact.[9] However, for prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always double-check your institution's specific guidelines and the glove manufacturer's chemical resistance data. Never wear contaminated gloves outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to cleanup.

Pre-Operational Safety Checks
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be positioned as low as possible while still allowing comfortable work.[12]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2][4]

  • Assemble PPE: Don your complete PPE ensemble as detailed in Table 1 before entering the designated handling area.

Workflow for Weighing and Transferring the Solid

The primary risk during this stage is the inhalation of fine dust and contamination of surfaces. All operations involving the solid powder must be conducted within a chemical fume hood.[9][12]

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Disposal Phase prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) setup 2. Prepare Fume Hood (Clean surface, verify airflow) prep->setup Ensure safety first weigh 3. Weigh Compound (Use anti-static weigh boat) setup->weigh Begin handling transfer 4. Transfer to Reaction Vessel (Use spatula, tap gently) weigh->transfer Minimize dust rinse 5. Rinse Weigh Boat (Use reaction solvent) transfer->rinse Ensure quantitative transfer decon 6. Decontaminate Tools (Wipe with appropriate solvent) rinse->decon Conclude handling dispose 7. Dispose of Waste (Gloves, boat in Halogenated Solid Waste container) decon->dispose Segregate waste wash 8. Remove PPE & Wash Hands dispose->wash

Caption: Workflow for Safely Handling this compound Powder.

Procedural Steps:
  • Weighing: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully add the this compound to the boat using a clean spatula. Avoid creating dust clouds by handling the material gently.

  • Transfer: Transfer the weighed solid to the reaction vessel. Tap the spatula and weigh boat gently to dislodge any remaining powder.

  • Rinsing: Rinse the weigh boat with a small amount of the reaction solvent and add the rinsing to the reaction vessel. This ensures a complete, quantitative transfer and decontaminates the boat.

  • Cleanup: Immediately after use, decontaminate the spatula and any other surfaces that may have come into contact with the chemical.

Emergency Preparedness and Waste Disposal

Even with meticulous planning, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

Immediate First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[3][4][11] If irritation persists, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

Disposal Plan: A Critical Responsibility

Improper disposal can harm the environment and sanitation workers. This compound is a halogenated organic compound and must be disposed of accordingly.

  • Segregation: All waste contaminated with this chemical, including gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled "Halogenated Organic Solid Waste" container.[9]

  • Liquid Waste: Any solutions containing this compound should be disposed of in a "Halogenated Organic Liquid Waste" container.

  • Never Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the drain.[2]

  • Institutional Protocols: Always follow your institution's specific hazardous waste management protocols.[9]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-iodobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-iodobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.